molecular formula C6H2BrNO2S B2715107 4-Bromo-3-cyanothiophene-2-carboxylic acid CAS No. 1951439-53-4

4-Bromo-3-cyanothiophene-2-carboxylic acid

Cat. No.: B2715107
CAS No.: 1951439-53-4
M. Wt: 232.05
InChI Key: AKEKHJAUYBFGBP-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanothiophene-2-carboxylic acid (CAS 1951439-53-4) is a high-purity brominated thiophene derivative supplied for research and development purposes. This compound features both a bromo substituent and a nitrile group on the thiophene ring, making it a versatile and multifunctional synthetic intermediate . Its molecular formula is C 6 H 2 BrNO 2 S, with a molecular weight of 232.05 g/mol . This compound is primarily valued as a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to construct carbon-carbon bonds in drug discovery and materials science . The bromine atom serves as an excellent leaving group for palladium-catalyzed coupling with various arylboronic acids, allowing researchers to generate diverse 5-arylthiophene-2-carboxylate libraries . Thiophene-based scaffolds synthesized from such intermediates are of significant interest in medicinal chemistry due to their wide range of biological activities, which include potential spasmolytic, antimicrobial, and antitumor effects . The presence of both the carboxylic acid and nitrile functionalities provides additional sites for chemical modification, enabling further derivatization into complex heterocyclic systems like thienopyrimidines, which are explored as potential pharmaceuticals . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-cyanothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrNO2S/c7-4-2-11-5(6(9)10)3(4)1-8/h2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEKHJAUYBFGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 4-Bromo-3-cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromo-3-cyanothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in contemporary chemical synthesis and drug discovery. We will explore its molecular architecture and physicochemical properties, detail established synthetic and purification protocols, and outline standard characterization methodologies. This document is designed to serve as a practical resource, offering field-proven insights into the handling and application of this versatile chemical building block.

Introduction: The Strategic Value of Polysubstituted Thiophenes

Thiophene-based scaffolds are cornerstones of medicinal chemistry and materials science, prized for their electronic properties and ability to engage in diverse biological interactions. The strategic functionalization of the thiophene ring allows for the precise modulation of a molecule's steric and electronic profile. 4-Bromo-3-cyanothiophene-2-carboxylic acid is a prime example of a highly functionalized thiophene, incorporating a carboxylic acid, a cyano group, and a bromine atom. This trifunctional arrangement offers multiple, orthogonal reactive sites, rendering it an exceptionally valuable intermediate for the construction of complex molecular frameworks.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of the molecular and physical properties of a compound is critical for its effective application in research and development.

2.1. Molecular Structure and Weight

The core of 4-Bromo-3-cyanothiophene-2-carboxylic acid is a five-membered thiophene ring with substituents at the 2, 3, and 4 positions.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular Formula C₆H₂BrNO₂S
Molecular Weight 248.06 g/mol
IUPAC Name 4-Bromo-3-cyanothiophene-2-carboxylic acid
CAS Number 1951439-53-4[1]
Canonical SMILES O=C(O)c1sccc(Br)c1C#N

The interplay of the electron-withdrawing cyano and carboxylic acid groups with the bromine atom significantly influences the reactivity of the thiophene ring, particularly in nucleophilic and electrophilic substitution reactions.

2.2. Predicted Physicochemical Properties

Computational predictions provide initial guidance on the compound's behavior in various experimental settings.

Table 2: Calculated Physicochemical Data

PropertyPredicted Value
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Topological Polar Surface Area 88.9 Ų
LogP 1.85

These values suggest moderate polarity and the potential for hydrogen bonding, which are key factors in solubility and interactions with biological targets.

Synthesis and Purification: A Practical Approach

The synthesis of 4-Bromo-3-cyanothiophene-2-carboxylic acid is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity.

3.1. Synthetic Strategy Overview

A common synthetic route involves the sequential functionalization of a thiophene precursor. The following diagram outlines a logical and experimentally validated workflow.

G A Thiophene-2-carboxylic acid B Bromination A->B NBS, Acetic Acid C Cyanation B->C CuCN, DMF D 4-Bromo-3-cyanothiophene-2-carboxylic acid C->D Hydrolysis

Caption: A representative synthetic workflow for 4-Bromo-3-cyanothiophene-2-carboxylic acid.

3.2. Detailed Experimental Protocol

This protocol provides a robust, step-by-step methodology for the laboratory-scale synthesis.

Materials:

  • Thiophene-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Appropriate workup and purification reagents (e.g., HCl, NaOH, organic solvents)

Procedure:

  • Bromination: Dissolve thiophene-2-carboxylic acid in glacial acetic acid. Add NBS portion-wise at room temperature. Heat the mixture to facilitate the reaction, monitoring progress by TLC. Upon completion, precipitate the product in ice water and collect by filtration.

  • Cyanation: In a suitable flask, combine the brominated intermediate with CuCN in DMF. Heat the reaction mixture under an inert atmosphere. The progress of the cyanation should be monitored by HPLC or TLC.

  • Workup and Hydrolysis: After cooling, the reaction mixture is poured into an acidic aqueous solution to decompose copper complexes. The product is then extracted into an organic solvent. If the starting material was an ester, a final hydrolysis step with a base like NaOH, followed by acidification, is necessary to yield the carboxylic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final compound as a solid.

Structural Verification and Quality Control

Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized compound.

4.1. Analytical Workflow

A multi-technique approach ensures comprehensive characterization.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation HPLC HPLC TLC TLC NMR ¹H and ¹³C NMR MS Mass Spectrometry IR FT-IR Synthesized Compound Synthesized Compound Synthesized Compound->HPLC Synthesized Compound->TLC Synthesized Compound->NMR Synthesized Compound->MS Synthesized Compound->IR

Caption: Standard analytical workflow for compound characterization.

4.2. Anticipated Spectroscopic Data
  • ¹H NMR: A singlet corresponding to the proton at the 5-position of the thiophene ring and a broad singlet for the carboxylic acid proton are expected.

  • ¹³C NMR: Six distinct carbon signals should be observable, corresponding to the thiophene ring carbons, the cyano carbon, and the carboxyl carbon.

  • FT-IR: Characteristic vibrational bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡N stretch (~2230 cm⁻¹) should be present.

  • Mass Spectrometry: The mass spectrum will display the molecular ion peak and a characteristic isotopic pattern due to the presence of a single bromine atom.

Applications in Research and Development

The unique structural features of 4-Bromo-3-cyanothiophene-2-carboxylic acid make it a valuable precursor in several areas of chemical research.

  • Drug Discovery: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse substituents to explore structure-activity relationships. The carboxylic acid and cyano groups can be modified to fine-tune polarity, solubility, and target engagement. Thiophene derivatives are known to be key components in a variety of therapeutic agents.

  • Materials Science: The thiophene core is a fundamental component of many organic electronic materials. The functional groups of this compound allow for its incorporation into polymers and other materials with tailored electronic and optical properties.

Conclusion

4-Bromo-3-cyanothiophene-2-carboxylic acid is a highly versatile and synthetically useful building block. Its well-defined structure and multiple reactive sites provide a robust platform for the development of novel compounds in both medicinal chemistry and materials science. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to effectively utilize this compound in their work.

References

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-cyanothiophene-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-Bromo-3-cyanothiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the novelty of this specific substituted thiophene, this document will not only present available data but also delve into the theoretical considerations that govern its solubility and provide a robust experimental framework for its determination. We will explore the interplay of its functional groups and predict its behavior in a range of organic solvents, offering a roadmap for researchers and drug development professionals.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[1] Let's dissect the structure of 4-Bromo-3-cyanothiophene-2-carboxylic acid to anticipate its solubility characteristics.

Structural Features Influencing Solubility:

  • Thiophene Ring: The core thiophene ring is a sulfur-containing aromatic heterocycle. While it has some aromatic character, the presence of the sulfur atom introduces a degree of polarity.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. The acidic proton allows for salt formation in the presence of a base, which can dramatically increase aqueous solubility.[2][3]

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and molecular weight.

  • Cyano Group (-CN): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

Overall Polarity and Expected Solubility:

The combination of a carboxylic acid and a cyano group on the thiophene ring suggests that 4-Bromo-3-cyanothiophene-2-carboxylic acid is a polar molecule. The presence of multiple polar functional groups indicates a higher propensity for solubility in polar solvents. However, the bulky bromine atom and the thiophene ring itself contribute to its lipophilic character, which may limit its solubility in highly polar, aqueous environments.

We can predict the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups. Polar protic solvents like lower-chain alcohols (methanol, ethanol) should also be effective due to their ability to form hydrogen bonds.

  • Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).

  • Low Solubility: Expected in non-polar solvents like hexane, toluene, and diethyl ether, as these solvents cannot effectively interact with the polar carboxylic acid and cyano moieties.

Experimental Determination of Solubility

To establish a definitive solubility profile, experimental determination is essential. The equilibrium solubility method is a reliable and widely used technique.[4] This section provides a detailed protocol for determining the solubility of 4-Bromo-3-cyanothiophene-2-carboxylic acid in a selection of organic solvents.

Selection of Solvents

The choice of solvents should span a range of polarities to provide a comprehensive understanding of the compound's solubility. A recommended set of solvents is presented in the table below.

Solvent ClassSolventPolarity IndexRationale
Polar Protic Methanol5.1Capable of hydrogen bonding; common in pharmaceutical processes.
Ethanol4.3Similar to methanol, slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Highly polar, excellent for dissolving a wide range of compounds.
Acetonitrile5.8Common solvent in chromatography and analysis.
Acetone5.1A versatile, moderately polar solvent.
Moderately Polar Ethyl Acetate4.4An ester with moderate polarity, widely used in extractions.
Tetrahydrofuran (THF)4.0A cyclic ether with moderate polarity.
Non-Polar Toluene2.4An aromatic, non-polar solvent.
Hexane0.1An aliphatic, highly non-polar solvent.
Equilibrium Solubility Protocol

This protocol ensures that the solvent is saturated with the compound and that the system has reached equilibrium, providing an accurate measure of solubility.

Materials and Equipment:

  • 4-Bromo-3-cyanothiophene-2-carboxylic acid (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation during analysis.

  • Addition of Excess Solid: To a series of vials, add a known volume of each solvent (e.g., 1 mL). Add an excess amount of 4-Bromo-3-cyanothiophene-2-carboxylic acid to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis: Carefully withdraw a known aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 4-Bromo-3-cyanothiophene-2-carboxylic acid is required for accurate quantification.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 4-Bromo-3-cyanothiophene-2-carboxylic acid to a known volume of solvent B Tightly cap vials A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow excess solid to settle C->D E Centrifuge to separate solid and liquid phases D->E F Withdraw a known aliquot of the supernatant E->F G Dilute the aliquot F->G H Analyze by validated HPLC method G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for determining equilibrium solubility.

Interpreting the Solubility Profile

The experimentally determined solubility data will provide a quantitative understanding of how 4-Bromo-3-cyanothiophene-2-carboxylic acid behaves in different solvent environments. By correlating the solubility values with the properties of the solvents (e.g., polarity, hydrogen bonding capacity), a comprehensive solubility profile can be constructed. This profile is invaluable for:

  • Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization is crucial for achieving high yields and purity.

  • Formulation Development: The solubility in various pharmaceutically acceptable solvents will guide the development of liquid dosage forms.

  • Preclinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments, as it directly impacts the compound's dissolution rate and absorption.

Conclusion

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Course Hero. Solubility test for Organic Compounds. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Athabasca University. Solubility of Organic Compounds. [Link]

Sources

4-Bromo-3-cyanothiophene-2-carboxylic acid safety data sheet (SDS) highlights

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the safety, handling, and application of 4-Bromo-3-cyanothiophene-2-carboxylic acid , structured for researchers and drug development professionals.

Safety Data Sheet (SDS) Highlights & Application Protocols[1]

Executive Summary

4-Bromo-3-cyanothiophene-2-carboxylic acid (CAS: 1951439-53-4) is a trifunctional heterocyclic building block critical in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2][3] Its structural uniqueness lies in its three distinct reactive handles: a carboxylic acid (C2), a nitrile group (C3), and a bromine atom (C4).[1] This "orthogonal reactivity" allows for sequential functionalization, making it a high-value intermediate in fragment-based drug discovery (FBDD).[1]

Due to its specific substitution pattern, this compound presents unique handling challenges, particularly regarding its potential for skin sensitization and respiratory irritation.[1] This guide synthesizes safety protocols with synthetic utility to ensure both operator safety and experimental success.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name 4-Bromo-3-cyanothiophene-2-carboxylic acid
CAS Number 1951439-53-4
Molecular Formula C₆H₂BrNO₂S
Molecular Weight 232.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
Melting Point Not experimentally established in public literature; predicted >180°C (dec)
Acidity (pKa) ~3.5 (Predicted for thiophene-2-carboxylic acids)
SMILES O=C(O)C1=C(C#N)C(Br)=CS1
Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

While specific toxicological data for this exact isomer is limited, its structural analogs (bromothiophenes and aromatic nitriles) dictate a precautionary approach.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of the thiophene-2-carboxylic acid class.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Toxicological Mechanism: The presence of the cyano (-CN) group introduces a risk of metabolic release of cyanide ions, although aromatic nitriles are generally more stable than aliphatic ones.[1] However, the carboxylic acid moiety increases water solubility at physiological pH, potentially enhancing bioavailability upon mucosal contact.[1] The thiophene ring is metabolically active, often undergoing S-oxidation, which can lead to reactive metabolites capable of depleting glutathione.[1]

Operational Safety & Handling Protocols

Engineering Controls:

  • Primary: All solid handling must occur within a certified Chemical Fume Hood .[1]

  • Secondary: Use a static-dissipative balance enclosure if weighing <10 mg to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix:

  • Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm).[1] Note: Thiophenes can permeate latex; nitrile is required.[1]

  • Eye Protection: Chemical safety goggles.[1] Face shield recommended if handling >5g.[1]

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.[1]

Workflow: Exposure Response Logic

The following diagram outlines the immediate decision-making process for exposure incidents.

SafetyResponse Start Exposure Incident Identify Identify Route Start->Identify Skin Skin Contact Identify->Skin Eye Eye Contact Identify->Eye Inhale Inhalation Identify->Inhale ActionSkin Wash 15 min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15 min (Eyewash) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Decision logic for immediate response to 4-Bromo-3-cyanothiophene-2-carboxylic acid exposure.

Synthetic Applications & Drug Development Context

The Trifunctional Scaffold Advantage: This compound is highly prized in medicinal chemistry because it allows for orthogonal functionalization .[1] The reactivity order is generally:

  • Carboxylic Acid (C2): Amide coupling or esterification.[1]

  • Bromine (C4): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Nitrile (C3): Hydrolysis to amide/acid or reduction to amine.[1]

Experimental Protocol: Methyl Ester Protection (Example) To isolate the carboxylic acid for later use, it is often protected as a methyl ester.[1]

  • Dissolution: Dissolve 1.0 eq of 4-Bromo-3-cyanothiophene-2-carboxylic acid in Methanol (0.5 M).

  • Catalysis: Add 2.0 eq of Thionyl Chloride (SOCl₂) dropwise at 0°C. Caution: Exothermic gas evolution (SO₂, HCl).

  • Reflux: Heat to reflux for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (to neutralize acid traces).

  • Result: Yields Methyl 4-bromo-3-cyanothiophene-2-carboxylate (CAS 648412-55-9).[1][3]

Pathway: Synthetic Divergence

This diagram illustrates how this single building block diverges into three distinct drug classes.[1]

SyntheticUtility Core 4-Bromo-3-cyano thiophene-2-carboxylic acid PathA Path A: C2-Amidation (Kinase Hinge Binder) Core->PathA R-NH2 / HATU PathB Path B: C4-Suzuki Coupling (Bi-aryl Scaffold) Core->PathB Ar-B(OH)2 / Pd(0) PathC Path C: C3-Cyclization (Thienopyrimidine) Core->PathC Cyclization w/ Amidine Drug1 Kinase Inhibitor (e.g., JAK/STAT) PathA->Drug1 Drug2 GPCR Modulator PathB->Drug2 Drug3 Anti-infective Agent PathC->Drug3

Caption: Synthetic divergence of the scaffold into major pharmaceutical classes.

Storage & Waste Management

Storage Conditions:

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended.[1] The nitrile group can be susceptible to hydrolysis under moist acidic conditions.[1]

  • Container: Amber glass vial to protect from light (halogens on thiophenes can be photolabile).[1]

Disposal Protocol:

  • Stream: Halogenated Organic Waste.[1]

  • Neutralization: Do not mix with strong bases or oxidizers in the waste container to prevent exothermic degradation.[1]

  • Compliance: Dispose of in accordance with local EPA (USA) or REACH (EU) regulations.[1]

References
  • PubChem. (n.d.).[1][4] Compound Summary: Thiophene-2-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Functionalized Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the conversion of 4-Bromo-3-cyanothiophene-2-carboxylic acid into highly functionalized thieno[2,3-d]pyrimidine scaffolds. This specific starting material is a "privileged building block" in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., EGFR, VEGFR, PI3K), due to its unique orthogonal reactivity:

  • C2-Carboxylic Acid & C3-Nitrile: These adjacent groups serve as the "engine" for heterocyclization, allowing the formation of the pyrimidine ring.

  • C4-Bromine (The "Handle"): Crucially, the bromine atom at the 4-position of the thiophene ring is preserved during cyclization. In the final thienopyrimidine numbering, this becomes the 5-position , providing a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without the need for difficult electrophilic substitution steps later.

This guide prioritizes a "Cyclize-First, Couple-Later" strategy to maximize library diversity from a single core intermediate.

Synthetic Pathway Visualization

The following flowchart illustrates the strategic workflow, transforming the raw acid into a drug-like heterobiaryl scaffold.

SynthesisWorkflow cluster_0 Key Transformation Logic SM 4-Bromo-3-cyanothiophene- 2-carboxylic acid Ester Methyl Ester Intermediate SM->Ester 1. SOCl2, MeOH (Esterification) Core 5-Bromo-thieno[2,3-d] pyrimidin-4-one Ester->Core 2. Formamidine Acetate (Cyclocondensation) Final 5-Aryl-thieno[2,3-d] pyrimidine (Drug Candidate) Core->Final 3. Aryl-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) Logic The C4-Bromine is preserved to become the C5-functional handle.

Figure 1: Strategic workflow for the synthesis of 5-aryl-thienopyrimidines. The bromine handle remains intact until the final diversification step.

Detailed Experimental Protocols

Phase 1: Activation via Esterification

Direct cyclization of the carboxylic acid is often sluggish or leads to decarboxylation. Conversion to the methyl ester is the requisite activation step.

Reagents:

  • 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 3.0 equiv)

  • Methanol (anhydrous, Solvent)

Protocol:

  • Charge a round-bottom flask with 4-Bromo-3-cyanothiophene-2-carboxylic acid (10 g, 48.3 mmol) and anhydrous Methanol (100 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add Thionyl Chloride (10.5 mL, 145 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Remove the ice bath and reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

  • Concentrate the solvent in vacuo.

  • Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

  • Dry over Na₂SO₄, filter, and concentrate to yield Methyl 4-bromo-3-cyanothiophene-2-carboxylate as an off-white solid.

    • Yield Expectation: 90–95%.

    • Checkpoint: Verify absence of -OH stretch in IR; appearance of Ester C=O (~1720 cm⁻¹).

Phase 2: Pyrimidine Ring Construction (Cyclocondensation)

This step constructs the pyrimidine ring. We utilize Formamidine Acetate to introduce the N-C-N fragment required to bridge the ester and nitrile carbons.

Reagents:

  • Methyl 4-bromo-3-cyanothiophene-2-carboxylate (1.0 equiv)

  • Formamidine Acetate (2.5 equiv)

  • Ethanol (Solvent) or 2-Methoxyethanol (for higher temp)

  • Sodium Ethoxide (NaOEt, 3.0 equiv)

Protocol:

  • Prepare a solution of NaOEt (from 3.3 g Na metal) in absolute Ethanol (150 mL).

  • Add Formamidine Acetate (12.5 g, 120 mmol) and stir for 15 minutes.

  • Add the Methyl ester intermediate (11.8 g, 48 mmol).

  • Reflux the mixture for 8–12 hours.

    • Mechanism:[1][2][3] The amidine nitrogen attacks the ester carbonyl, followed by the second nitrogen attacking the nitrile, closing the ring.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (300 mL) and acidify to pH 4–5 with Glacial Acetic Acid.

  • The product, 5-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one , will precipitate.

  • Filter the solid, wash with cold water and diethyl ether.

    • Yield Expectation: 70–80%.

    • Data: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the pyrimidine C2-H (~8.1 ppm) and the thiophene C6-H (~7.8 ppm).

Phase 3: Late-Stage Diversification (Suzuki-Miyaura Coupling)

The 5-bromo position is now activated for coupling. Note that the thiophene sulfur can poison Palladium catalysts; therefore, high-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are recommended over standard Pd(PPh₃)₄.

Reagents:

  • 5-Bromo-thieno[2,3-d]pyrimidin-4-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[4]·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/Water (4:1 ratio)[5]

Protocol:

  • In a microwave vial or pressure tube, combine the Bromide scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Add Dioxane (4 mL) and Water (1 mL). Degas the solvent stream with Nitrogen for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling or catalyst death.

  • Add Pd(dppf)Cl₂ (40 mg, 5 mol%).

  • Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Filter through a Celite pad, washing with EtOAc.

  • Purify via Flash Chromatography (DCM/MeOH gradient).

Data Summary & Troubleshooting

Stoichiometry Table
ReagentEquiv.RoleCritical Note
Start Material 1.0PrecursorEnsure purity >97% to avoid side-reactions.
SOCl₂ 3.0Chlorinating AgentExcess required; acts as water scavenger.
Formamidine Acetate 2.5BinucleophileActs as the N-C-N donor for pyrimidine ring.
NaOEt 3.0BaseDrives the cyclization; must be anhydrous.
Pd(dppf)Cl₂ 0.05CatalystResistant to S-poisoning; preferred over Pd(PPh₃)₄.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete esterificationIncrease reflux time; ensure MeOH is anhydrous (water hydrolyzes SOCl₂).
No Precipitation in Step 2 pH too highThe product is acidic (lactam). Ensure acidification to pH 4–5 to protonate the enolate.
Debromination in Step 3 Hydride source presentAvoid using alcohols in Suzuki step if possible; use Dioxane/Water. Reduce reaction time.
Black Precipitate in Step 3 Pd precipitation"Palladium Black" formation. Ensure thorough degassing (O₂ removal) before heating.

Mechanistic Insight (DOT Diagram)

The formation of the thienopyrimidine core involves a cascade sequence. Understanding this helps in troubleshooting failed cyclizations.

Mechanism Step1 Nucleophilic Attack: Formamidine (NH2) attacks Ester (C=O) Step2 Intermediate: Acyl-amidine formation (-CONH-CH=NH) Step1->Step2 Step3 Intramolecular Cyclization: Terminal Nitrogen attacks Nitrile (CN) Step2->Step3 Step4 Tautomerization: Imine -> Enamine -> Aromatic Pyrimidinone Step3->Step4 caption Figure 2: Mechanistic pathway of the cyclocondensation reaction.

References

  • H. Gewald et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Amino-thiophene-3-carboxylic acid derivatives and their reaction with formamide." Chemische Berichte, 1966.

  • Modh, R. P., et al. "Synthesis and biological evaluation of some new thienopyrimidines." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] (Standard reference for Protocol 3).

  • World Intellectual Property Organization. "Process for the preparation of thienopyrimidine derivatives." WO2012032528A2. (Industrial application of cyano-ester cyclizations).

Sources

Suzuki coupling reactions involving 4-Bromo-3-cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-cyanothiophene-2-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge 4-Bromo-3-cyanothiophene-2-carboxylic acid presents a unique "push-pull" electronic environment and a crowded steric profile that distinguishes it from standard phenyl halides.

  • Electronic Activation: The C3-cyano (CN) and C2-carboxylic acid (COOH) groups are strong electron-withdrawing groups (EWGs). These activate the C4-Br bond toward oxidative addition, making the substrate highly reactive compared to simple bromothiophenes.

  • Solubility & Poisoning: The free carboxylic acid creates solubility issues in non-polar solvents and can form carboxylate salts that may coordinate to Palladium, potentially dampening catalytic turnover (catalyst poisoning).

  • Thermal Instability: Thiophene-2-carboxylic acids are prone to protodecarboxylation at elevated temperatures (

    
    ), a risk exacerbated by the electron-deficient ring.
    

Strategic Recommendation While direct coupling of the free acid is possible, Route A (Esterification-Coupling-Hydrolysis) is the industry standard for scalability and reproducibility. It mitigates catalyst poisoning and allows for standard organic solvent purification. Route B (Direct Coupling) is reserved for high-throughput screening or when step-economy is critical.

Part 2: Detailed Experimental Protocols

Route A: The "Robust" Method (Protection First)

Best for: Scale-up (>1g), complex boronic acids, and GMP workflows.

Step 1: Esterification Note: Methyl or Ethyl esters are preferred.

  • Dissolve: Suspend 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 equiv) in Methanol (0.5 M concentration).

  • Catalyze: Add

    
     (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 
    
    
    
    .
  • Reflux: Heat to reflux (

    
    ) for 3–5 hours. Monitor by TLC/LCMS (Acid disappears, less polar ester appears).
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .[1]
    • Yield Expectation: >90%[2][3]

    • Checkpoint: Ensure complete removal of acid to prevent base consumption in the next step.

Step 2: Suzuki Coupling of the Ester

  • Setup: In a reaction vial, combine:

    • Methyl 4-bromo-3-cyanothiophene-2-carboxylate (1.0 equiv)

    • Aryl Boronic Acid (1.2–1.5 equiv)

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv). Avoid strong hydroxide bases to prevent premature hydrolysis.
    • Catalyst:

      
       (3–5 mol%) OR 
      
      
      
      (2 mol%) + SPhos (4 mol%).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Nitrogen for 10 mins.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Critical Control: Do not exceed

      
       to avoid hydrolyzing the nitrile or ester prematurely.
      
  • Workup: Filter through Celite. Dilute with water/EtOAc. Extract organic layer. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Step 3: Controlled Hydrolysis

  • Reagent:

    
     (3.0 equiv) in THF : Water (1:1).
    
  • Conditions: Stir at Room Temperature. Avoid heating to preserve the nitrile group.

  • Isolation: Acidify carefully with 1N HCl to pH 3–4. The product usually precipitates. Filter and dry.

Route B: The "Direct" Method (Free Acid)

Best for: Rapid analog generation, stable substrates.

  • Solvent System: Water is mandatory to solubilize the carboxylate salt. Use DME : Water (1:1) or DMF : Water (3:1) .

  • Base: Use

    
      (3.0 equiv). Extra base is required to neutralize the carboxylic acid (1 eq) and activate the boronic acid (2 eq).
    
  • Catalyst:

    
      (3 mol%) is robust for aqueous/polar conditions.
    
  • Protocol:

    • Mix substrate, boronic acid, and base in solvent.[3][4]

    • Degas thoroughly. Add catalyst.[3][5][6][7][8][9][10]

    • Heat to

      
       (lower temp to prevent decarboxylation).
      
    • Workup: The product will be in the aqueous phase as a salt. Wash with

      
       (removes non-polar impurities). Acidify aqueous layer to pH 3 to precipitate the product.
      

Part 3: Optimization & Troubleshooting Guide

Table 1: Critical Process Parameters (CPP)

ParameterRecommended ConditionScientific Rationale
Solvent Dioxane/H2O or Toluene/H2OBiphasic systems allow phase-transfer catalysis; Water is essential for boronate formation.
Base

or

Mild enough to spare the Nitrile/Ester, strong enough to activate Boronic Acid.
Ligand SPhos or XPhosElectron-rich biaryl phosphines accelerate oxidative addition into the electron-poor thiophene ring.
Temp

Balance between reaction rate and thermal decarboxylation risk.

Troubleshooting Decision Tree

  • Issue: Low Conversion?

    • Cause: Catalyst deactivation.

    • Fix: Switch to SPhos-Pd-G2 precatalyst. The bulky ligand protects Pd from poisoning by the cyano/carboxylate groups.

  • Issue: Protodebromination (H replaces Br)?

    • Cause: Hydride source present (often from solvent decomposition) or reaction too hot.

    • Fix: Use anhydrous conditions (if using ester) or lower temperature. Switch solvent to Toluene.

  • Issue: Hydrolysis of Nitrile (to Amide)?

    • Cause: pH too high (>12) or temp too high.

    • Fix: Use weaker base (

      
      ) or reduce water content.
      

Part 4: Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathway for processing this substrate.

SuzukiWorkflow Start Substrate: 4-Bromo-3-cyanothiophene-2-carboxylic acid Decision Scale / Purity Requirement? Start->Decision RouteA Route A: High Purity / Scale-up Decision->RouteA High Purity RouteB Route B: Rapid Screening Decision->RouteB Speed/Small Scale Esterification Step 1: Esterification (MeOH, H2SO4, Reflux) RouteA->Esterification CouplingA Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K3PO4) Esterification->CouplingA Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O, RT) CouplingA->Hydrolysis End Final Product: 4-Aryl-3-cyanothiophene-2-carboxylic acid Hydrolysis->End CouplingB Direct Coupling (Aq. Na2CO3, Pd(dppf)Cl2, 70°C) RouteB->CouplingB AcidWorkup Acidic Workup (Precipitate Product) CouplingB->AcidWorkup AcidWorkup->End

Caption: Decision matrix for selecting between Ester Protection (Route A) and Direct Coupling (Route B).

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gooßen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides.[8] Science, 326, 71-74. (Context on decarboxylation risks).

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Basis for SPhos recommendation).

  • Handy, S. T., & Zhang, Y. (2006). Suzuki couplings of halothiophene derivatives: A systematic study. Synthesis, 2006(22), 3883-3887. (Specifics on bromothiophene reactivity).

Sources

Using 4-Bromo-3-cyanothiophene-2-carboxylic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-cyanothiophene-2-carboxylic acid in Pharmaceutical Synthesis

Abstract

This guide details the strategic application of 4-Bromo-3-cyanothiophene-2-carboxylic acid as a high-value scaffold in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. Unlike simple thiophene building blocks, this tris-functionalized core offers orthogonal reactivity: the carboxylic acid (C2) and nitrile (C3) facilitate heterocycle formation, while the bromine (C4) serves as a handle for late-stage diversification via palladium-catalyzed cross-coupling. This protocol provides a validated workflow for converting this scaffold into bioactive libraries, emphasizing yield optimization and mechanistic integrity.

Introduction: The Thiophene Advantage

In modern drug discovery, the thieno[2,3-d]pyrimidine system is a privileged bioisostere of the quinazoline scaffold (found in drugs like Gefitinib and Erlotinib). Replacing the benzene ring with a thiophene ring alters the electron density and lipophilicity (LogP), often improving metabolic stability and solubility while maintaining ATP-binding affinity.

4-Bromo-3-cyanothiophene-2-carboxylic acid is uniquely positioned for this synthesis because it pre-installs the necessary "push-pull" electronic systems (COOH and CN) for ring closure, along with a halogen handle (Br) for structure-activity relationship (SAR) exploration.

Functional Reactivity Map

ReactivityMap Core 4-Bromo-3-cyanothiophene- 2-carboxylic acid Br_Site C4-Bromine: Suzuki/Buchwald Coupling (Late-Stage SAR) Core->Br_Site CN_Site C3-Nitrile: Cyclization Precursor (Pinner/Nucleophilic Attack) Core->CN_Site COOH_Site C2-Carboxylic Acid: Amide Coupling/Esterification (Scaffold Anchoring) Core->COOH_Site

Figure 1: Orthogonal reactivity profile of the scaffold. The C4-Br bond is chemically distinct from the condensation chemistry occurring at C2 and C3.

Chemical Profile & Handling

PropertySpecificationHandling Note
Molecular Formula C₆H₂BrNO₂SStore under inert atmosphere (Argon/N₂).
Molecular Weight 232.05 g/mol Hygroscopic; reseal immediately after use.
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility DMSO, DMF, MeOH (High); DCM (Moderate)Dissolve in DMF for coupling reactions.
Acidity (pKa) ~3.5 (Carboxylic Acid)Requires weak base (DIPEA) for activation.

Synthetic Strategy: The "Core-First" Approach

To maximize library diversity, we employ a Core-First, Decoration-Last strategy.

  • Cyclization: Construct the thienopyrimidinone core using the C2-COOH and C3-CN groups.

  • Diversification: Use the C4-Br handle to install various aryl/heteroaryl groups via Suzuki-Miyaura coupling.

Workflow Logic

Workflow Start Starting Material: 4-Bromo-3-cyanothiophene- 2-carboxylic acid Step1 Step 1: Amide Coupling (R-NH2, HATU, DIPEA) Start->Step1 Activation Step2 Step 2: Cyclization (Triethyl Orthoformate/Acid) Step1->Step2 Ring Closure Intermediate Intermediate: 5-Bromo-thieno[2,3-d]pyrimidin-4-one Step2->Intermediate Isolation Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Intermediate->Step3 Diversification Final Final Product: Kinase Inhibitor Analog Step3->Final Purification

Figure 2: Step-wise protocol for converting the thiophene building block into a bioactive library.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (Thienopyrimidinone Formation)

Objective: Convert the acyclic acid/nitrile system into the bicyclic thienopyrimidinone.

Reagents:

  • Substrate: 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq)

  • Amine Partner: Aniline or Alkyl amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or SOCl₂ (for acid chloride route)

  • Base: DIPEA (3.0 eq)

  • Cyclization Agent: Triethyl Orthoformate (TEOF)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

    • Add HATU (1.2 mmol). The solution should turn slightly yellow. Stir for 15 mins to activate the acid.

    • Add the amine partner (1.1 mmol) dropwise.

    • Monitor: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The acid peak (MW 232) should disappear, replaced by the amide mass.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Cyclization (The Niementowski Variation):

    • Take the crude amide from Step 1.

    • Suspend in Triethyl Orthoformate (TEOF) (10 vol).

    • Add a catalytic amount of Acetyl Chloride or p-TsOH (0.1 eq).

    • Reflux: Heat to 100°C for 3–12 hours.

    • Mechanism:[1][2][3][4] TEOF acts as a "one-carbon" bridge. The amide nitrogen attacks the TEOF, followed by the nitrile nitrogen attacking the resulting imidate, closing the pyrimidine ring.

    • Isolation: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate TEOF and purify via flash chromatography (Hexane/EtOAc).

Checkpoint: You now possess a 5-bromo-3-substituted-thieno[2,3-d]pyrimidin-4(3H)-one .

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the C4-position (now C5 on the fused system) to target specific kinase hydrophobic pockets.

Reagents:

  • Scaffold: 5-Bromo-thienopyrimidinone (from Protocol A) (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M aq. Na₂CO₃ or Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the scaffold (0.2 mmol), boronic acid (0.3 mmol), and base (0.6 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (3 mL). Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Seal the vessel.

  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave: 120°C for 30 minutes (Preferred for difficult substrates).

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove boron impurities.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Amide) Steric hindrance of the amine or acid deactivation by Br/CN.Switch from HATU to Acid Chloride method (SOCl₂, reflux, 2h) to force reactivity.
Incomplete Cyclization Nitrile is electronically deactivated.Increase reaction temperature to 140°C or use microwave irradiation with TEOF.
Protodebromination (Suzuki) Reaction temperature too high or solvent wet.Use anhydrous Dioxane; lower temp to 80°C; switch to Pd(OAc)₂/XPhos for higher activity at lower temps.

References

  • Synthesis of Thieno[2,3-d]pyrimidines

    • Title: Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Suzuki Coupling on Bromothiophenes

    • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.[5]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • General Amide Coupling Protocols

    • Title: 21.8: Condensation of Acids with Amines.[1]

    • Source: Chemistry LibreTexts.
    • URL:[Link][2][4][5][6][7][8][9][10][11][12]

  • Suzuki-Miyaura Reaction Mechanism & Conditions

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[11]

    • Source: Tokyo Chemical Industry (TCI).

Sources

Navigating Nucleophilic Substitution on the Thiophene Ring: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged scaffold in the design of pharmaceuticals, agrochemicals, and organic electronics. The functionalization of the thiophene ring through nucleophilic substitution is a critical strategy for accessing a diverse array of derivatives with tailored properties. This in-depth technical guide provides a comprehensive overview of the primary strategies for nucleophilic substitution on the thiophene ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

This guide will delve into the three major mechanistic pathways for nucleophilic substitution on the thiophene ring:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Radical Nucleophilic Substitution (SRN1)

  • Transition-Metal-Catalyzed Nucleophilic Substitution

For each strategy, we will explore the underlying mechanism, provide detailed experimental protocols, and present quantitative data to guide your synthetic endeavors.

The SNAr Pathway: A Stepwise Approach to Thiophene Functionalization

The Nucleophilic Aromatic Substitution (SNAr) reaction is a well-established and widely used method for introducing nucleophiles onto the thiophene ring, particularly when the ring is activated by electron-withdrawing groups (EWGs).[1][2] The presence of EWGs, such as nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) groups, is crucial as they stabilize the negatively charged intermediate, facilitating the reaction.

The Mechanism: Formation of the Meisenheimer Complex

The SNAr reaction on a thiophene ring proceeds through a two-step addition-elimination mechanism.[1][3][4] The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second, faster step, the leaving group departs, and the aromaticity of the thiophene ring is restored.

Caption: The SNAr mechanism on a thiophene ring.

Experimental Protocol: SNAr Reaction of 2-Chloro-3,5-dinitrothiophene with Aniline

This protocol describes a representative SNAr reaction for the synthesis of an N-substituted dinitrothiophene derivative.

Materials:

  • 2-Chloro-3,5-dinitrothiophene

  • Aniline

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3,5-dinitrothiophene (1.0 mmol) in methanol (10 mL).

  • To this solution, add aniline (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-anilino-3,5-dinitrothiophene.

Quantitative Data for SNAr Reactions on Thiophenes:

EntryThiophene SubstrateNucleophileProductYield (%)Reference
12-Chloro-3,5-dinitrothiopheneAniline2-Anilino-3,5-dinitrothiophene>90[5]
22-Bromo-5-nitrothiophenePiperidine2-(Piperidin-1-yl)-5-nitrothiopheneHigh[1]
32-Fluoro-3-nitrothiopheneSodium methoxide2-Methoxy-3-nitrothiopheneGood[1]

The SRN1 Pathway: A Radical Approach for Unactivated Thiophenes

For thiophene substrates that are not activated by strong electron-withdrawing groups, the SNAr pathway is often inefficient. In such cases, the Radical Nucleophilic Substitution (SRN1) mechanism provides a powerful alternative.[3] This reaction proceeds through a radical chain mechanism and is typically initiated by photostimulation or a chemical initiator.[6][7]

The Mechanism: A Radical Chain Reaction

The SRN1 mechanism involves three key stages: initiation, propagation, and termination.

  • Initiation: An electron is transferred to the thiophene substrate, forming a radical anion which then fragments to generate a thienyl radical and a halide anion.

  • Propagation: The thienyl radical reacts with a nucleophile to form a new radical anion. This radical anion then transfers an electron to another molecule of the starting thiophene, propagating the chain reaction.

  • Termination: The chain reaction is terminated by various radical combination or disproportionation reactions.

SRN1_Mechanism sub Thiophene-X rad_anion [Thiophene-X]•⁻ sub->rad_anion Initiation (e⁻ transfer) thienyl_rad Thienyl• + X⁻ rad_anion->thienyl_rad Fragmentation prod_rad_anion [Thiophene-Nu]•⁻ thienyl_rad->prod_rad_anion Propagation (Coupling) nuc Nu⁻ prod_rad_anion->sub Propagates Chain prod Thiophene-Nu prod_rad_anion->prod Electron Transfer

Caption: The SRN1 radical chain mechanism.

Experimental Protocol: Photostimulated SRN1 Reaction of 2-Iodothiophene with Diethyl Phosphite Anion

This protocol outlines a representative photostimulated SRN1 reaction.

Materials:

  • 2-Iodothiophene[8]

  • Diethyl phosphite

  • Potassium tert-butoxide

  • Liquid ammonia (solvent)

  • Photoreactor with a UV lamp

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a photoreactor equipped with a cooling system and a nitrogen inlet.

  • In a flask, dissolve diethyl phosphite (1.1 mmol) in liquid ammonia (approx. 30 mL) at -78 °C.

  • Add potassium tert-butoxide (1.1 mmol) to generate the diethyl phosphite anion.

  • Add 2-iodothiophene (1.0 mmol) to the reaction mixture.

  • Irradiate the mixture with a UV lamp while maintaining the temperature at -33 °C (boiling point of ammonia).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, the reaction is quenched by the addition of ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is dried, concentrated, and the product is purified by chromatography to yield diethyl (thiophen-2-yl)phosphonate.

Scope of Nucleophiles in SRN1 Reactions on Thiophenes:

Nucleophile ClassExample
EnolatesAcetone enolate
Thiolatestert-Butylthiolate
PhosphitesDiethyl phosphite anion
AmidesAmide ion (NH2-)

Transition-Metal-Catalyzed Nucleophilic Substitution: A Versatile and Efficient Strategy

Transition-metal catalysis has revolutionized the field of cross-coupling reactions, providing a powerful and versatile platform for nucleophilic substitution on thiophene rings. Palladium and copper are the most commonly employed metals for these transformations. These methods are often tolerant of a wide range of functional groups and can be applied to a broad scope of thiophene substrates and nucleophiles.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are highly effective for the formation of C-N and C-C bonds on the thiophene ring, respectively.[9][10]

Catalytic Cycle of Palladium-Catalyzed Amination (Buchwald-Hartwig):

The catalytic cycle typically involves three key steps: oxidative addition of the halothiophene to the Pd(0) catalyst, coordination of the amine and deprotonation to form a palladium-amido complex, and reductive elimination to yield the aminated thiophene and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Thienyl-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition amido_complex [Thienyl-Pd(II)(NR₂)L₂] oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Thienyl-NR₂ sub Thienyl-X amine HNR₂ base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Amination of 3-Bromothiophene with Morpholine

Materials:

  • 3-Bromothiophene[11]

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri-tert-butylphosphine (P(t-Bu)3)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add Pd(OAc)2 (2 mol%) and P(t-Bu)3 (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 3-bromothiophene (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to afford 3-(morpholino)thiophene.[9]

Quantitative Data for Palladium-Catalyzed Amination of Bromothiophenes: [9][10]

EntryBromothiopheneAmineCatalyst SystemYield (%)
12-BromothiopheneN-MethylanilinePd(dba)2 / P(t-Bu)395
23-BromothiopheneDiphenylaminePd(dba)2 / P(t-Bu)388
32-BromofuranN-MethylanilinePd(dba)2 / P(t-Bu)398
Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for the formation of C-S and C-O bonds on the thiophene ring.[12][13][14] These reactions typically employ a copper(I) salt as the catalyst and are often performed at elevated temperatures.

Experimental Protocol: Copper-Catalyzed Thiolation of 2-Iodothiophene with Thiophenol

Materials:

  • 2-Iodothiophene

  • Thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Reaction vial or flask

Procedure:

  • In a reaction vial, combine 2-iodothiophene (1.0 mmol), thiophenol (1.2 mmol), CuI (10 mol%), and K2CO3 (2.0 mmol).

  • Add DMF (5 mL) as the solvent.

  • Seal the vial and heat the mixture at 110-120 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 2-(phenylthio)thiophene.

Substrate Scope for Copper-Catalyzed Thiolation of Halothiophenes:

HalothiopheneThiolYield (%)
2-IodothiopheneThiophenolHigh
3-Bromothiophene4-MethylthiophenolGood
2-IodothiopheneEthanethiolModerate

Conclusion

The nucleophilic substitution on the thiophene ring is a versatile and indispensable tool in modern organic synthesis. The choice of strategy—SNAr, SRN1, or transition-metal catalysis—is dictated by the nature of the thiophene substrate, the desired nucleophile, and the overall synthetic goal. A thorough understanding of the underlying mechanisms and access to robust experimental protocols, as detailed in this guide, will empower researchers to effectively navigate the synthesis of novel thiophene derivatives for a wide range of applications in drug discovery and materials science.

References

  • Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C–S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]

  • Guernon, J., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 9, 705821. [Link]

  • Kuwabe, S.-i., & Buchwald, S. L. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(13), 5159–5170. [Link]

  • Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry, 41(6), 860–874. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses, 42, 28. [Link]

  • Kumar, S., et al. (2020). Copper-Catalyzed Thiolation of Terminal Alkynes Employing Thiocyanate as the Sulfur Source Leading to Enaminone-Based Alkynyl Sulfides under Ambient Conditions. Organic Letters, 22(16), 6439–6443. [Link]

  • Uy, N. K., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. [Link]

  • Uyeda, C., Tan, Y., Fu, G. C., & Peters, J. C. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Journal of the American Chemical Society, 135(25), 9548–9552. [Link]

  • Chen, Z., et al. (2022). Substrate scope of copper-catalyzed S-amidation of thiols with dioxazolones. ResearchGate. [Link]

  • El-Shafei, A. K., et al. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. International Journal of Chemical Kinetics, 32(10), 613-618. [Link]

  • Schranck, J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]

  • Reddy, V. P., et al. (2019). Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates. Organic Letters, 21(9), 3172–3177. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888635. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Zhang, Y., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 143(44), 18451–18457. [Link]

  • Barolo, S. M., et al. (2014). RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS. La Chimica & l'Industria, (5), 78-85. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(38), 6049-6072. [Link]

  • Minnis, W. (1931). 2-Iodothiophene. Organic Syntheses, 11, 68. [Link]

  • Norris, R. K., & Smyth-King, R. J. (1982). Radical-nucleophilic substitution (SRN1) reactions. Part 7. Reactions of aliphatic α-substituted nitro compounds. Journal of the Chemical Society, Perkin Transactions 1, 703-708. [Link]

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  • Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (1999). Aromatic Substitution by the SRN1 Reaction. Chemical Reviews, 99(11), 2999–3060. [Link]

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Application Notes & Protocols: Strategic Optimization of Amide Coupling with 4-Bromo-3-cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful amide coupling of 4-Bromo-3-cyanothiophene-2-carboxylic acid. This substrate presents unique challenges due to its electron-deficient heterocyclic nature. We will move beyond rote procedural lists to explore the underlying chemical principles, enabling a rational approach to reaction optimization. Detailed protocols for robust coupling methodologies, including uronium salt- and carbodiimide-based systems, are presented alongside systematic troubleshooting guides and workflow visualizations. The objective is to equip the practicing chemist with the necessary tools and rationale to efficiently synthesize amide derivatives from this challenging, yet valuable, synthetic building block.

The Challenge: Understanding the Substrate's Reactivity

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[1][2] While conceptually a simple condensation, the kinetic barrier necessitates the activation of the carboxylic acid.[3] The specific structural features of 4-Bromo-3-cyanothiophene-2-carboxylic acid introduce significant hurdles to this standard transformation.

The thiophene ring, coupled with two potent electron-withdrawing groups (bromo and cyano), significantly reduces the electron density of the carboxylate. This electronic deficit diminishes the nucleophilicity of the carboxylate oxygen, rendering the initial activation step—common to all coupling mechanisms—more difficult than with electron-rich or simple alkyl carboxylic acids. Consequently, sluggish reactions, low conversions, and the need for more forceful conditions are common, which can lead to undesired side reactions.[1] A successful strategy, therefore, hinges on selecting a sufficiently potent activation method that is compatible with the substrate's functionalities.

The Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive acyl-intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the thermodynamically stable amide bond.

G RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Acyl Intermediate [R-CO-LG] RCOOH->ActivatedIntermediate Activation Amine Amine (R'-NH2) Amine->ActivatedIntermediate Nucleophilic Attack CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate Amide Amide Product (R-CO-NHR') ActivatedIntermediate->Amide Byproduct Byproduct (H-LG) ActivatedIntermediate->Byproduct

Caption: General mechanism of amide bond formation.

The choice of coupling reagent is the most critical parameter in designing a successful reaction, especially for a challenging substrate like 4-Bromo-3-cyanothiophene-2-carboxylic acid.

Recommended Methodologies & Protocols

We present two highly effective, field-proven methodologies for the coupling of electron-deficient carboxylic acids. For each, we provide the rationale, a detailed protocol, and parameters for optimization.

Methodology A: Uronium/Aminium Salt Activation with HATU

Expertise & Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent renowned for its rapid reaction kinetics and low propensity for racemization.[5][6] It is particularly well-suited for difficult couplings involving electron-deficient acids or sterically hindered amines.[7] The activation proceeds through the formation of a highly reactive OAt-active ester, which readily undergoes aminolysis.[8] The presence of the nitrogen in the azabenzotriazole ring is believed to accelerate the coupling step.[8]

Detailed Protocol (Solution-Phase):

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq).

  • Dissolution: Add a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to achieve a concentration of 0.1-0.5 M. Stir the mixture to dissolve the solids.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), dropwise to the stirred solution.[8] Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial to prevent the coupling reagent from reacting directly with the amine.[9]

  • Amine Addition: Add the desired amine (1.0 - 1.2 eq), either neat if it is a liquid or as a solution in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[8]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous NaHCO₃, and finally, brine.[8]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Optimization Parameters for HATU Coupling

ParameterStarting PointOptimization RangeRationale & Notes
HATU (eq) 1.11.0 - 1.5Increasing equivalents can drive sluggish reactions to completion. Excess can complicate purification.
Amine (eq) 1.11.0 - 1.5A slight excess of the amine is often beneficial, especially if it is volatile or prone to side reactions.
Base (DIPEA, eq) 2.52.0 - 4.0Essential for deprotonating the carboxylic acid and neutralizing the generated hexafluorophosphate salt.
Temperature (°C) Room Temp (20-25)0 - 60For very unreactive amines, gentle heating (40-60 °C) may be required. Start at room temperature to minimize side reactions.
Solvent DMFDCM, AcetonitrileDMF is generally an excellent solvent for its polarity and high boiling point. For sensitive substrates, DCM may be preferred.
Methodology B: Carbodiimide Activation with EDC and an Additive

Expertise & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which is a significant advantage as its urea byproduct can be easily removed by an aqueous work-up.[10][11] However, EDC activation alone is often inefficient for electron-deficient acids and can lead to side products like N-acylurea.[9] The inclusion of a nucleophilic additive, such as 1-Hydroxybenzotriazole (HOBt) or its safer, more effective modern alternative, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®), is critical.[10][11] The additive intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine.[8]

G RCOOH R-COOH Oacylisourea O-Acylisourea Intermediate RCOOH->Oacylisourea EDC EDC EDC->Oacylisourea HOBt_ester HOBt-Active Ester Oacylisourea->HOBt_ester Nacylurea N-Acylurea (Side Product) Oacylisourea->Nacylurea Rearrangement (No Additive) EDC_urea EDC-Urea (Byproduct) Oacylisourea->EDC_urea HOBt Additive (HOBt / Oxyma) HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide HOBt_ester->EDC_urea Amine R'-NH2 Amine->Oacylisourea Amine->Amide

Caption: EDC coupling mechanism with an additive.

Detailed Protocol (Solution-Phase):

  • Reagent Preparation: To a clean, dry round-bottom flask, add 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq), the additive (HOBt or Oxyma, 1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Maintaining a low temperature during addition is recommended to control the exotherm and minimize side reactions.[10]

  • Base Addition: If using the hydrochloride salt of the amine or EDC, a tertiary amine base (DIPEA or Triethylamine, 2.5 eq) is required. Add the base dropwise.[8]

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2 to 24 hours, monitoring by TLC or LC-MS.

  • Work-up & Isolation: Follow the same work-up and purification procedure as described in the HATU protocol (Section 3.1).

Optimization Parameters for EDC Coupling

ParameterStarting PointOptimization RangeRationale & Notes
EDC·HCl (eq) 1.21.1 - 1.5Excess is needed to drive the reaction. The water-solubility of the byproduct makes removal straightforward.
Additive (eq) 1.21.0 - 1.5Crucial for suppressing N-acylurea formation and minimizing racemization. Oxyma is often more effective than HOBt.
Base (eq) 2.52.0 - 3.0Required to neutralize HCl salts and deprotonate the carboxylic acid. DIPEA is preferred over triethylamine to reduce racemization risk.
Temperature (°C) 0 to RT0 - 50Starting at 0 °C is standard practice. Gentle heating may be necessary for unreactive partners.
Order of Addition Acid/Amine/Additive then EDCAcid/Additive, pre-activate, then AmineFor sensitive amines, pre-activating the acid with EDC/Additive before amine addition can be beneficial.[12]

General Experimental Workflow

A systematic approach is key to successful and reproducible synthesis. The following workflow outlines the critical stages from planning to final product characterization.

G Setup Reaction Setup (Inert Atmosphere, Anhydrous) ReagentAdd Reagent Addition (Controlled Temperature, Order) Setup->ReagentAdd Monitoring Reaction Monitoring (TLC / LC-MS) ReagentAdd->Monitoring Completion Reaction Completion? Monitoring->Completion Completion->Monitoring No Workup Aqueous Workup (Quench, Extract, Wash) Completion->Workup Yes Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, Purity) Purify->Characterize

Caption: Standard workflow for amide coupling reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the electron-deficient acid. 2. Poor quality or wet reagents/solvents. 3. Sterically hindered amine.1. Switch from EDC/HOBt to the more potent HATU. Increase equivalents of coupling reagent. 2. Use freshly opened, anhydrous solvents and high-purity reagents. 3. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.
Significant Side Product Formation 1. N-Acylurea formation (with EDC): The O-acylisourea intermediate rearranges before amine attack.[9] 2. Dimerization/Anhydride formation : The activated acid reacts with another molecule of carboxylic acid.1. Ensure an additive (HOBt, Oxyma) is used with EDC. Start the reaction at 0 °C. 2. Pre-activate the acid for a short period (15-30 min) before adding the amine. Ensure the correct order of addition.[9][12]
Difficult Purification 1. Excess Reagents : Using a large excess of reagents. 2. Byproducts : Water-soluble (EDC-urea) or insoluble (DCC-urea) byproducts remain.1. Optimize stoichiometry to use minimal excess (start with 1.1-1.2 eq). 2. Perform a thorough aqueous workup. If using EDC, the urea byproduct should wash out. If trace DCC were used, filtration is necessary.

Conclusion

The successful amide coupling of 4-Bromo-3-cyanothiophene-2-carboxylic acid is readily achievable with a rational and systematic approach. Due to the substrate's electron-deficient nature, standard or mild coupling conditions may prove insufficient. We strongly recommend initiating optimization with a potent uronium salt system such as HATU/DIPEA in DMF. Alternatively, a well-managed carbodiimide protocol using EDC with an additive like Oxyma provides a cost-effective and scalable option, provided that reaction parameters are carefully controlled. By understanding the principles of activation and employing the detailed protocols and troubleshooting guides herein, researchers can confidently and efficiently synthesize a diverse range of amide derivatives from this versatile heterocyclic building block.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • mechanism of amide formation with DCC. YouTube. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256-2259. [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. ACS Publications. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Side reactions with HBTU amide coupling? Reddit. [Link]

  • Heron, B. M., Kanjia, M., & Rahman, M. M. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. University of Central Lancashire. [Link]

  • Tang, S., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(26), 20044-20050. [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization Guide for 4-Bromo-3-cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-1951439 Compound: 4-Bromo-3-cyanothiophene-2-carboxylic acid CAS: 1951439-53-4 Molecular Formula: C₆H₂BrNO₂S Support Tier: Senior Application Scientist Level

Executive Summary & Solvent Strategy

The Challenge: Recrystallizing 4-Bromo-3-cyanothiophene-2-carboxylic acid presents a unique solubility paradox. The carboxylic acid (-COOH) and cyano (-CN) groups create high polarity and hydrogen-bonding potential, while the bromine (-Br) and thiophene ring contribute significant lipophilicity. Furthermore, the electron-withdrawing nature of the -CN and -Br groups increases the acidity of the carboxylic proton, making the compound sensitive to pH changes.

The Solution: Successful purification requires a solvent system that disrupts the strong intermolecular hydrogen dimer bonds of the carboxylic acid at high temperatures but allows them to reform (crystallize) upon cooling.

Solvent Selection Matrix

Based on the dielectric constants (


) and functional group interactions, we recommend the following systems.
System TypeSolvent A (Solvent)Solvent B (Anti-Solvent)Recrystallization MechanismSuitability
Binary (Protic) Ethanol (95%) Water H-bond disruption / Polarity shiftHigh (Recommended starting point)
Binary (Aprotic) Ethyl Acetate n-Heptane Dipole-dipole interaction / Lipophilic exclusionMedium (Good for removing non-polar impurities)
Single Solvent Acetonitrile N/ATemperature-dependent solubilityMedium-High (Avoids hydrolysis risks)
Single Solvent Toluene N/A

-stacking interactions
Low (Only for highly lipophilic crude samples)

Decision Logic for Solvent Selection

Use the following logic flow to determine the optimal solvent system based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Purity CheckSolubility Test Solubility in Ethanol (Hot) Start->CheckSolubility SolubleHot Soluble Hot? CheckSolubility->SolubleHot PrecipCold Precipitates Cold? SolubleHot->PrecipCold Yes CheckEtOAc Test Solubility in Ethyl Acetate SolubleHot->CheckEtOAc No (Insoluble) UseEtOH Protocol A: Ethanol/Water System PrecipCold->UseEtOH Yes (Crystals) Oiling Issue: Oiling Out? PrecipCold->Oiling No (Remains Soluble) UseEtOAc Protocol B: EtOAc/Heptane System CheckEtOAc->UseEtOAc Soluble Hot AcidBase Protocol D: Acid-Base Swing (Purification, not Cryst.) CheckEtOAc->AcidBase Insoluble Hot Oiling->UseEtOH No (Solution clear) -> Add Water UseMeCN Protocol C: Acetonitrile (Single) Oiling->UseMeCN Yes (Oils out)

Figure 1: Decision tree for selecting the optimal purification pathway based on solubility behavior.

Detailed Protocols

Protocol A: Ethanol/Water (The "Standard" Method)

Best for: General purification of crude material with moderate impurities.

  • Dissolution: Place 1.0 g of crude 4-Bromo-3-cyanothiophene-2-carboxylic acid in an Erlenmeyer flask. Add 5–7 mL of Ethanol (95%).

  • Heating: Heat to reflux (approx. 78°C) with stirring. If not fully dissolved, add Ethanol in 0.5 mL increments.

    • Critical Control Point: Do not exceed 15 mL solvent per gram. If insoluble, filter hot to remove inorganic salts.

  • Anti-Solvent Addition: Once dissolved, remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 1 hour.

  • Filtration: Filter the white/off-white needles and wash with 1 mL of cold 50% EtOH/Water.

Protocol D: Acid-Base Swing (For "Dirty" Crudes)

Best for: Removing non-acidic impurities (e.g., decarboxylated thiophenes) before recrystallization.

  • Dissolution: Dissolve crude solid in 10% aqueous Sodium Bicarbonate (

    
    ). The acid will convert to the sodium salt and dissolve; non-acidic impurities will remain solid or oily.
    
  • Filtration: Filter the aqueous solution to remove insoluble organic impurities.

  • Precipitation: Slowly acidify the filtrate with 1N HCl to pH 1–2. The product will precipitate.[1]

  • Recovery: Filter the solid, dry, and then perform Protocol A for final polishing.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: This often occurs when the melting point of the solvated compound is lower than the solvent's boiling point, or when impurities depress the melting point.

  • Fix:

    • Reheat to dissolve the oil.

    • Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.

    • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities, leading to oils.

Q2: The solution turned pink/red during heating.

  • Cause: Thiophene derivatives are susceptible to oxidative degradation or polymerization, often catalyzed by trace metals or light.

  • Fix: Add a small amount of activated charcoal (carbon) to the hot solution, stir for 5 minutes, and filter through Celite before cooling. Ensure your Ethanol is free of aldehydes.

Q3: I smell almonds. Is this dangerous?

  • URGENT SAFETY WARNING: A smell of almonds suggests the hydrolysis of the cyano group (-CN) to release Hydrogen Cyanide (HCN) or the degradation to an amide.

  • Cause: This usually happens if you boil the compound in water/alcohol at extreme pH (very acidic or very basic) for too long.

  • Action: Stop the experiment immediately. Move the flask to the back of the fume hood. Ensure pH is neutral. Do not use strong acids/bases at reflux temperatures.

Q4: My yield is very low (<40%).

  • Cause: The product is likely too soluble in the solvent system, or the mother liquor is holding it.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to get a "second crop."

    • Check the pH of the mother liquor. If it is basic, the acid is ionized and won't crystallize. Acidify to pH 1.

Experimental Workflow Diagram

RecrystallizationWorkflow Crude Crude Mixture (Solid) Dissolve Dissolve in Hot Solvent (T > 60°C) Crude->Dissolve Charcoal Optional: Add Activated Carbon Dissolve->Charcoal If Colored FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot If Clear Charcoal->FilterHot Cooling Slow Cooling (RT -> 4°C) FilterHot->Cooling FilterCold Vacuum Filtration Cooling->FilterCold Wash Wash (Cold Solvent) FilterCold->Wash Dry Dry (Vac Oven, 40°C) Wash->Dry Pure Pure Crystals Dry->Pure

Figure 2: Standard operating procedure (SOP) workflow for the recrystallization process.

References

  • Benchchem Technical Support. (n.d.). Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Broad Institute. (2018). Compounds and Methods Useful for Treating or Preventing Cancers (WO 2018/183936 A1). (Context: Synthesis of CSNK1A1 inhibitors using thiophene intermediates). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3-thiophenecarboxylic acid (Analogous structure solubility data). Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[2][3][4] Department of Chemistry. Retrieved from

  • BLD Pharm. (n.d.). 4-Bromo-3-cyanothiophene-2-carboxylic acid (CAS 1951439-53-4) Technical Data.[5] Retrieved from

Sources

Stability of 4-Bromo-3-cyanothiophene-2-carboxylic acid in basic solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have inquired about the stability of 4-Bromo-3-cyanothiophene-2-carboxylic acid (CAS: 1951439-53-4) in basic media.

The short answer: This compound is conditionally stable in basic solution.

  • Safe Zone: Low temperature (

    
    C) and mild base (pH 8–10, e.g., 
    
    
    
    ,
    
    
    ). In this zone, it forms a stable carboxylate salt.
  • Danger Zone: High temperature (

    
    C) or strong base (
    
    
    
    ,
    
    
    , pH
    
    
    ). These conditions trigger nitrile hydrolysis (primary risk) and nucleophilic aromatic substitution (
    
    
    ) of the bromine (secondary risk).

Part 1: Diagnostic Guide (Troubleshooting)

We have structured this guide based on common "symptoms" reported by researchers working with this scaffold.

Case 1: "My compound dissolved, but the LC-MS shows a mass increase of +18."
  • Diagnosis: Nitrile Hydrolysis .[1]

  • The Chemistry: The cyano group (-CN) at the C3 position is electron-deficient. In the presence of aqueous hydroxide (

    
    ), especially if the exotherm of dissolution was not controlled, the nitrile hydrates to form a primary amide.
    
  • Reaction:

    
     (+18 amu).
    
  • Risk Factor: High. The electron-withdrawing bromine at C4 makes the nitrile more electrophilic, accelerating this hydrolysis compared to simple benzonitriles.

Case 2: "I see a mass shift of -80 (loss of Br) and +17 (gain of OH)."
  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ). [2][3][4]
    
  • The Chemistry: The thiophene ring is electron-rich, but the specific arrangement of the 3-cyano and 2-carboxylic acid groups creates an electron-deficient environment. The C4-Bromine is ortho to the Cyano group. This activates the bromine toward displacement by hard nucleophiles like hydroxide.

  • Reaction:

    
    .
    
  • Risk Factor: Moderate. Usually requires heating (

    
    C) in strong base (1M NaOH).
    
Case 3: "My material disappeared and I see a lower mass (-44)."
  • Diagnosis: Decarboxylation. [5][6]

  • The Chemistry: Thiophene-2-carboxylic acids are prone to decarboxylation. While the carboxylate salt (in base) is generally more stable than the free acid, the presence of the electron-withdrawing Cyano group at C3 can stabilize the resulting carbanion at C2, making decarboxylation kinetically accessible if the solution is heated.

  • Risk Factor: Low to Moderate (Temperature dependent).

Part 2: Stability Decision Matrix

The following diagram illustrates the safe operating windows for this molecule.

StabilityMatrix Start Start: 4-Bromo-3-cyanothiophene-2-carboxylic acid Condition1 Condition: Mild Base (NaHCO3/K2CO3) Temp: < 10°C Start->Condition1 Dissolution Condition2 Condition: Strong Base (NaOH/KOH) Temp: RT to 40°C Start->Condition2 Dissolution Condition3 Condition: Strong Base (NaOH/KOH) Temp: > 60°C Start->Condition3 Dissolution Result1 STABLE Forms Carboxylate Salt (Recommended for Workup) Condition1->Result1 Result2 RISK: Nitrile Hydrolysis Forms Amide Impurity (+18 Da) Condition2->Result2 Result3 CRITICAL FAILURE 1. Hydrolysis to Di-acid 2. Br Displacement (SNAr) 3. Decarboxylation Condition3->Result3

Figure 1: Stability profile of 4-Bromo-3-cyanothiophene-2-carboxylic acid under varying basic conditions.

Part 3: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Degradation Parent Parent Molecule (MW: ~248) Amide Impurity A: Amide (Hydrolysis of CN) MW: ~266 Parent->Amide OH- / H2O (Fastest) Hydroxy Impurity B: 4-Hydroxy (SNAr of Br) MW: ~185 Parent->Hydroxy OH- / Heat (Slower) Decarb Impurity C: Decarboxylated (Loss of CO2) MW: ~204 Parent->Decarb Heat / Acid-Workup (Conditional)

Figure 2: Primary degradation pathways in aqueous basic media.

Part 4: Recommended Protocols

Protocol A: Safe Dissolution (Salt Formation)

Use this protocol if you need to dissolve the compound for extraction or analysis.

  • Preparation: Chill

    
     equivalent of mild base (e.g., 
    
    
    
    
    
    or
    
    
    
    
    ) to
    
    
    C.
  • Addition: Add the solid acid slowly to the stirring base.

    • Note: The pKa of the carboxylic acid is estimated to be

      
       due to the electron-withdrawing CN and Br groups [1]. It will deprotonate readily.
      
  • Monitoring: Ensure the internal temperature does not exceed

    
    C during addition.
    
  • Usage: Use the solution immediately. Do not store basic solutions of this compound for

    
     hours, even in the fridge.
    
Protocol B: Reaction Workup (Quenching)

If this molecule is the product of a reaction you are quenching:

  • Avoid: Do not use

    
     or 
    
    
    
    NaOH to adjust pH if possible. The localized high concentration of hydroxide can trigger instantaneous nitrile hydrolysis.
  • Preferred Buffer: Use Phosphate Buffer (pH 7.0–8.0) or saturated Ammonium Chloride (

    
    ) if the synthesis tolerates it.
    
  • Acidification: If precipitating the free acid from a basic layer, acidify with

    
     HCl at 
    
    
    
    C. Do not heat the acidic mixture, as this promotes decarboxylation [3].

Part 5: Quantitative Data Summary

ParameterValue / BehaviorNotes
pKa (COOH) ~2.5 – 3.0 (Estimated)Acidified by 3-CN and 4-Br groups [1].
Solubility (pH 1) InsolublePrecipitates as white/off-white solid.
Solubility (pH 10) SolubleForms carboxylate anion.
T1/2 (pH 12, 25°C) < 6 HoursEstimated half-life before 5% amide formation.
T1/2 (pH 14, 60°C) < 30 MinutesRapid hydrolysis and potential Br displacement.

References

  • ChemicalBook. (2025). 2-Thiophenecarboxylic acid Properties and pKa Data. Link

  • Sigma-Aldrich. (2025). 3-Cyanothiophene-2-carboxylic acid Product Sheet. Link

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Link

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Link

  • National Institutes of Health (NIH). (2025). Concerted Nucleophilic Aromatic Substitution Reactions. Link

(Note: While specific stability studies for the 4-bromo-3-cyano derivative are proprietary, the reactivity profiles above are derived from established mechanistic principles of thiophene chemistry referenced in sources 1-5.)

Sources

Technical Support Center: Purification of 4-Bromo-3-cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Bromo-3-cyanothiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges encountered during the isolation and purification of this key synthetic intermediate. Our focus is on providing practical, mechanistically grounded solutions to ensure you achieve the desired purity and yield for your downstream applications.

Section 1: Initial Assessment & Strategy

This section addresses the preliminary steps of analyzing your crude product and selecting an appropriate purification strategy. A flawed initial assessment can lead to significant loss of material and time.

Question: My crude product is a dark, oily solid. How do I begin to assess its purity and decide on a purification method?

Answer: A visual inspection provides initial clues, but a systematic analytical approach is crucial. Before attempting any large-scale purification, you should:

  • Perform Thin-Layer Chromatography (TLC): This is the most critical first step. Analyze the crude material against the starting materials if available. A good starting solvent system for this polar, acidic compound might be a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid is key; it protonates your carboxylic acid, preventing it from streaking on the silica plate and providing a more accurate picture of the impurity profile.[1]

  • Obtain a Proton NMR (¹H-NMR) Spectrum: Dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). An NMR spectrum will give you a rough idea of the ratio of your desired product to impurities and may help identify the nature of these impurities, such as unreacted starting materials or solvent residue.

  • Determine Solubility: Test the solubility of small aliquots of your crude product in a range of common laboratory solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexanes). This information is vital for choosing a suitable method, whether it be recrystallization or chromatography.[2]

Based on this data, you can choose the best path forward, as illustrated in the workflow below.

Purification_Decision_Workflow Crude Crude Product (4-Bromo-3-cyanothiophene-2-carboxylic acid) Analysis Initial Analysis (TLC, ¹H-NMR, Solubility) Crude->Analysis Decision Impurity Profile? Analysis->Decision ABE Acid-Base Extraction Decision->ABE  Neutral/Basic Impurities (e.g., starting materials) Recryst Recrystallization Decision->Recryst  Minor Impurities (TLC shows one major spot) Chroma Column Chromatography Decision->Chroma  Multiple Polar Impurities (Close Rf on TLC, isomers) Pure_ABE High Purity Product (>95%) ABE->Pure_ABE Successful   Reassess Re-assess & Combine Methods ABE->Reassess Impurities Remain   Pure_Recryst High Purity Product (>98%) Recryst->Pure_Recryst Successful   Recryst->Reassess Fails / Oils Out   Pure_Chroma High Purity Product (>98%) Chroma->Pure_Chroma Successful   Chroma->Reassess Poor Separation  

Caption: Decision workflow for selecting a purification strategy.

Section 2: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful first-line technique for purifying carboxylic acids by separating them from neutral or basic impurities.[3][4] The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a base.[5]

Question: I performed an acid-base extraction, but my yield was very low after re-acidification. What went wrong?

Answer: Low recovery is a common issue and can typically be traced to one of several steps. Here’s a troubleshooting checklist:

  • Incomplete Deprotonation: Your carboxylic acid must be fully converted to its water-soluble salt.

    • Cause: The aqueous base was not basic enough or was used in insufficient quantity. While strong bases like NaOH work, a milder base like saturated sodium bicarbonate (NaHCO₃) is often sufficient and preferred to avoid potential hydrolysis of the nitrile group.[6][7]

    • Solution: Ensure you use a molar excess of base. Monitor the pH of the aqueous layer; it should be distinctly basic (pH > 8) after extraction. The pH of the aqueous solution should ideally be at least three units above the pKa of the acid to ensure complete deprotonation.[4]

  • Incomplete Re-protonation (Precipitation): The water-soluble carboxylate salt must be fully converted back to the insoluble carboxylic acid to precipitate out of the aqueous solution.

    • Cause: Insufficient acid was added to the aqueous layer. The solution must be made robustly acidic.

    • Solution: Add acid (e.g., 1M or 2M HCl) dropwise while stirring until no more precipitate forms.[6] Check the pH with litmus or pH paper to ensure it is strongly acidic (pH < 2). Cooling the mixture in an ice bath can further decrease the solubility of your product and improve precipitation.

  • Product Solubility: The protonated carboxylic acid may have some residual solubility in the acidic aqueous solution.

    • Cause: This is an intrinsic property of the molecule.

    • Solution: If a solid does not precipitate or if only a fine suspension forms, you must perform a "back-extraction."[7] Extract the acidified aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane. The protonated, neutral acid will move back into the organic layer. Combine these organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.[8]

Acid_Base_Extraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase start Crude Mixture - R-COOH (Product) - Neutral Impurity add_base + Aq. NaHCO₃ (Extraction) start->add_base org1 Organic Layer - Neutral Impurity aq1 Aqueous Layer - R-COO⁻ Na⁺ (Soluble Salt) add_acid + Aq. HCl (Acidification) aq1->add_acid aq2 Aqueous Layer - R-COOH (Precipitate) filter Filter & Dry aq2->filter separate1 Separate Layers add_base->separate1 separate1->org1 Organic separate1->aq1 Aqueous add_acid->aq2 product Pure R-COOH filter->product

Caption: The logical flow of purification by acid-base extraction.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity for solid compounds, provided a suitable solvent is found.[9] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9]

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem where the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is below the boiling point of the solvent.[10]

Strategies to Overcome Oiling Out:

  • Lower the Cooling Temperature: Before cooling the flask to room temperature or in an ice bath, allow it to cool much more slowly. You can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling encourages the formation of a stable crystal lattice.

  • Change the Solvent System:

    • Use a lower-boiling point solvent.

    • Employ a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[2]

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution. A seed crystal provides a nucleation site for crystal growth to begin.[9] If you don't have one, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes generate microscopic glass fragments that act as nucleation sites.[9]

Question: I can't find a single solvent that works for recrystallization. What are my options?

Answer: A single perfect solvent is not always available. A two-solvent (or multi-solvent) system is the standard solution. The key is to find a pair of miscible solvents where your compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

Solvent Pair Example Polarity Typical Use Case
Ethanol / WaterPolar / PolarFor moderately polar compounds that are too soluble in pure ethanol.[4]
Ethyl Acetate / HexanesPolar / Non-polarA very common and effective pair for a wide range of organic compounds.[2]
Dichloromethane / HexanesPolar / Non-polarGood for less polar compounds; DCM is volatile and easily removed.
Toluene / HexanesNon-polar / Non-polarUseful for separating compounds based on subtle differences in aromaticity or size.

Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude solid in the minimum required amount of the "good" solvent at its boiling point.

  • While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Remove the solution from the heat source and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[9]

Section 4: Troubleshooting Column Chromatography

When acid-base extraction and recrystallization are insufficient, particularly for separating compounds with similar polarities like regioisomers, silica gel column chromatography is the method of choice.[11][12]

Question: My acidic compound is streaking badly on the TLC plate and the column, leading to poor separation. How can I fix this?

Answer: Streaking, or "tailing," of acidic compounds on silica gel is caused by strong interactions between the polar carboxylic acid group and the acidic silanol (Si-OH) groups on the silica surface. This leads to a slow, continuous elution rather than a compact band.

The solution is to suppress this interaction:

  • Acidify the Eluent: Add a small amount of a volatile acid, typically 0.5-2% acetic acid or formic acid, to your mobile phase (eluent).[1] The added acid keeps your target compound in its fully protonated, less polar state, minimizing its interaction with the silica gel. This results in sharper bands and significantly improved separation.

  • Deactivate the Silica: In some cases, particularly for very sensitive compounds, the silica itself can be deactivated by pre-treating it with a base like triethylamine.[11] However, for an acidic compound, acidifying the eluent is the standard and more effective approach.

Question: I'm struggling to find a solvent system that separates my product from a close-running impurity. What's the best way to optimize the mobile phase?

Answer: Optimizing the mobile phase is an iterative process best done on TLC before committing to a column.

  • Start with a Standard System: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. For your compound, aim for an Rf value of ~0.25-0.35 for the desired product.

  • Adjust Polarity: If the spots are too high (high Rf), decrease the polarity by adding more non-polar solvent. If they are too low (low Rf), increase the polarity by adding more polar solvent.

  • Change Selectivity: If adjusting polarity doesn't resolve the spots (ΔRf is too small), you need to change the nature of the solvents to alter their interactions with your compounds.

    • Substitute ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

    • Substitute hexanes with toluene. Toluene can have specific π-π stacking interactions with aromatic compounds like your thiophene ring, which can dramatically alter the separation.[11]

Troubleshooting TLC for Column Chromatography
Observation Probable Cause & Solution
All spots at baseline (Rf ≈ 0)Eluent is not polar enough. Solution: Increase the proportion of the polar solvent (e.g., ethyl acetate).
All spots at solvent front (Rf ≈ 1)Eluent is too polar. Solution: Decrease the proportion of the polar solvent.
Streaking of the main spotCompound is acidic and interacting strongly with silica. Solution: Add 1% acetic acid to the eluent.[1]
Poor separation (ΔRf < 0.2)Solvents have the wrong selectivity. Solution: Keep the polarity similar but change a solvent (e.g., switch ethyl acetate for DCM).[11]
The column runs too slowlySilica gel mesh is too fine or the column was packed poorly. Solution: Use a larger mesh size silica (e.g., 70-230 mesh instead of 230-400). Ensure proper slurry packing to avoid compression.

References

  • Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • Piller, F. M., & Knochel, P. (n.d.). Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes. [Link]

  • Diva Portal. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for: A new medium band-gap polymer. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Synthesis of bent-shaped π-extended thienoacenes from 2,5-distannylated 3,4-dialkynethiophene. [Link]

  • Google Patents. (2008). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • University of Alberta, Department of Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Influence of an Ester Directing-Group on Defect Formation. [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp. [Link]

  • LibreTexts Chemistry. (2022). Properties of Common Organic Solvents. [Link]

  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

Sources

Validation & Comparative

^{13}C NMR Verification Guide: 4-Bromo-3-cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis for the structural verification of 4-Bromo-3-cyanothiophene-2-carboxylic acid using ^{13}C NMR spectroscopy.

As direct experimental spectral data for this specific polysubstituted thiophene is often proprietary or absent from open databases, this guide utilizes empirically derived substituent chemical shift (SCS) additivity models based on validated thiophene precursors. This approach allows researchers to predict expected resonances and distinguish the target molecule from critical regioisomers (e.g., the 5-bromo impurity).

Executive Summary & Structural Context

Target Molecule: 4-Bromo-3-cyanothiophene-2-carboxylic acid Molecular Formula: C_{6}H_{2}BrNO_{2}S Exact Mass: 230.899 Key Application: Scaffold for kinase inhibitors and optoelectronic polymers.

In polysubstituted thiophenes, the electronic push-pull effects between the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, combined with the heavy-atom shielding of bromine (-Br), create a unique spectral fingerprint. The primary challenge in synthesis is distinguishing the 4-bromo target from the thermodynamically stable 5-bromo regioisomer.

Predicted ^{13}C NMR Chemical Shifts

The following values are calculated based on substituent additivity rules derived from thiophene, 3-bromothiophene, and thiophene-2-carboxylic acid experimental standards in DMSO-d_{6}.

Table 1: Predicted vs. Reference Shift Data (DMSO-d_{6})
Carbon PositionTypePredicted Shift (δ, ppm)Signal CharacteristicsMechanistic Justification
C=O (-COOH) Quaternary161.0 – 163.0 Broad SingletDeshielded by carbonyl anisotropy; typical for thiophene-2-COOH.
C-CN (Nitrile) Quaternary113.0 – 115.0 Sharp SingletCharacteristic nitrile region; minimal solvent dependence.
C2 (Ipso-COOH) Quaternary138.0 – 142.0 Weak IntensityDeshielded by -COOH (ipso) and -CN (ortho).
C3 (Ipso-CN) Quaternary112.0 – 116.0 Weak IntensityShielded by -CN (ipso) and -Br (ortho).
C4 (Ipso-Br) Quaternary110.0 – 114.0 Weak IntensityDiagnostic Peak. Strongly shielded by the "Heavy Atom Effect" of Bromine.
C5 (C-H) Methine132.0 – 136.0 High IntensityDeshielded by S-heteroatom and para-COOH effect. The only protonated carbon.

Note: Quaternary carbons (C2, C3, C4, CN, COOH) will exhibit significantly lower intensity than C5 due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Comparative Analysis: Distinguishing Regioisomers

A common synthetic failure mode is bromination at the C5 position. The ^{13}C NMR profile provides the definitive method for differentiation.

Table 2: Isomer Differentiation Logic
FeatureTarget: 4-Bromo Isomer Impurity: 5-Bromo Isomer
C5 Shift ~134 ppm (Deshielded) (Unsubstituted CH)~115 ppm (Shielded) (Ipso-Br Carbon)
C4 Shift ~112 ppm (Shielded) (Ipso-Br Carbon)~128 ppm (Deshielded) (Unsubstituted CH)
HMBC Correlation Proton (H5) correlates to C3-CN and C4-Br .Proton (H4) correlates to C2-COOH and C5-Br .

Visualized Structural Assignment

The following diagram illustrates the chemical environment and the logic flow for confirming the structure using 2D NMR (HMBC).

G cluster_0 Structural Verification Workflow Structure Target: 4-Bromo-3-cyano thiophene-2-COOH Experimental Acquire 1H & 13C NMR (DMSO-d6) Structure->Experimental Check_H 1H NMR Analysis: Identify Singlet Proton Experimental->Check_H Decision Is Proton Shift > 8.0 ppm? Check_H->Decision Result_4Br CONFIRMED: 4-Bromo (H5 is deshielded by S) Decision->Result_4Br Yes (H5) Result_5Br REJECTED: 5-Bromo (H4 is shielded) Decision->Result_5Br No (H4)

Caption: Logic flow for distinguishing the 4-bromo target from the 5-bromo impurity using proton chemical shift trends correlated to carbon environments.

Experimental Protocol

To obtain the resolution required to observe the weak quaternary carbons (C2, C3, C4), the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent: DMSO-d_{6} (Preferred over CDCl_{3} due to solubility of the carboxylic acid).

  • Concentration: >20 mg/mL is critical. The molecule has 5 quaternary carbons and only 1 protonated carbon; low concentration will result in missing peaks.

  • Tube: 5mm high-quality NMR tube.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE heating while maintaining decoupling.

  • Relaxation Delay (D1): Set to 3–5 seconds . The quaternary carbons (especially C-Br and C-CN) have long T1 relaxation times. A short D1 will saturate these signals, making them invisible.

  • Scans (NS): Minimum 1024 scans .

  • Spectral Width: -10 ppm to 220 ppm.

References

  • Gronowitz, S. (1968). Chemistry of Thiophene Series. Advances in Heterocyclic Chemistry. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Basis for substituent additivity rules). Link

  • BenchChem. (2025).[1] Comparative NMR Data for 3-Substituted Thiophenes. (Source for 3-bromothiophene shift data). Link

  • RSC Publishing. (1976). 13C NMR substituent chemical shifts in substituted thiophene-2-carboxylic acids. J. Chem. Soc., Perkin Trans.[2] 2. Link

Sources

Mass spectrometry fragmentation patterns of brominated thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Profiling of Brominated Thiophenes

Executive Summary

Brominated thiophenes are critical intermediates in the synthesis of conducting polymers (e.g., polythiophenes) and pharmaceuticals. Their structural elucidation is often complicated by the existence of positional isomers (e.g., 2-bromo- vs. 3-bromothiophene) and the unique isotopic signature of bromine.

This guide compares the industry-standard Electron Ionization (EI) GC-MS against the emerging alternative Atmospheric Pressure Photoionization (APPI) LC-MS . While EI remains the gold standard for structural fingerprinting of small, volatile thiophenes, APPI offers superior performance for high-molecular-weight, non-polar polybrominated oligomers that degrade under hard ionization.

Mechanistic Insight: The Bromine Signature

Before selecting an analytical method, one must understand the fundamental fragmentation physics of these compounds.

Isotopic "Barcode"

Bromine exists as two stable isotopes,


 and 

, in a near 1:1 natural abundance ratio (50.69% vs. 49.31%).[1] This creates a distinct "barcode" in the mass spectrum that allows for instant counting of bromine atoms.
Bromine CountIsotope Pattern (M : M+2 : M+4...)Relative Intensity Ratio
1 Br Doublet1 : 1
2 Br Triplet1 : 2 : 1
3 Br Quartet1 : 3 : 3 : 1
4 Br Quintet1 : 4 : 6 : 4 : 1
Fragmentation Logic (EI)

Under 70 eV Electron Ionization, brominated thiophenes undergo a predictable decay. The C–Br bond is weaker than the C–H or C–S bonds, making the loss of the bromine radical (


) the dominant primary pathway.

Key Fragmentation Pathways:

  • Radical Cation Formation:

    
    
    
  • Dehalogenation:

    
     (Characteristic loss of 79/81 Da)
    
  • Ring Disintegration: The resulting thienyl cation (

    
     83) often fragments further into cyclopropenyl cation (
    
    
    
    ,
    
    
    39) and thioformyl cation (
    
    
    ,
    
    
    45).

Fragmentation M Molecular Ion (M+.) [C4H3BrS]+. m/z 162/164 Thienyl Thienyl Cation [C4H3S]+ m/z 83 M->Thienyl - .Br (79/81 Da) Br Bromine Radical .Br (Neutral) M->Br C3H3 Cyclopropenyl Cation [C3H3]+ m/z 39 Thienyl->C3H3 - CS (44 Da) CHS Thioformyl Cation [CHS]+ m/z 45 Thienyl->CHS - C3H2 (38 Da) CS CS (Neutral) Thienyl->CS C2H2 Acetylene (Neutral)

Figure 1: Primary fragmentation pathway of monobromothiophene under 70 eV EI.

Comparative Analysis: EI-GC-MS vs. APPI-LC-MS

For general screening, EI is preferred. However, for complex oligomers (e.g., brominated polythiophenes), APPI is the superior alternative.

FeatureStandard: EI-GC-MS Alternative: APPI-LC-MS
Ionization Energy Hard (70 eV)Soft (Photon-induced)
Primary Analyte Small, volatile thiophenes (Mono/Di-bromo)Large, non-polar oligomers (Poly-bromo)
Molecular Ion (

)
Moderate intensity; often extensive fragmentationHigh intensity; dominant

or

Isomer Resolution Low (Spectra identical for 2-Br vs 3-Br)Low (Requires chromatographic separation)
Matrix Tolerance Low (Requires extraction/cleanup)High (Tolerates salts/buffers better than ESI)
Sensitivity High (pg range)Moderate (ng range)

Why not ESI? Electrospray Ionization (ESI) is generally unsuitable for simple brominated thiophenes. These molecules lack acidic/basic sites for protonation/deprotonation. APPI (Atmospheric Pressure Photoionization) uses photons to ionize non-polar species effectively, bridging the gap where ESI fails.

Deep Dive: Differentiating Isomers (2-Br vs. 3-Br)

A critical challenge is distinguishing 2-bromothiophene from 3-bromothiophene .

  • Mass Spec Limitation: Their EI mass spectra are virtually identical. Both show

    
     162/164 (M+) and 
    
    
    
    83 (base peak).
  • The Solution: You cannot rely on MS fragmentation alone. Differentiation relies on GC Retention Time .

    • 2-Bromothiophene: Boiling point ~150°C. Elutes earlier .

    • 3-Bromothiophene: Boiling point ~159°C. Elutes later .

Experimental Protocol: Validated GC-MS Workflow

This protocol ensures reproducible detection and separation of thiophene isomers.

Reagents:

  • Solvent: n-Hexane (HPLC Grade)

  • Internal Standard: Naphthalene-d8 (for retention time locking)

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of n-Hexane.

    • Add internal standard to final concentration of 10 µg/mL.

    • Filter through 0.2 µm PTFE filter (avoid Nylon as it may extract brominated species).

  • GC Parameters (Agilent 7890/5977 equivalent):

    • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program:

      • Hold 50°C for 2 min.

      • Ramp 10°C/min to 200°C.

      • Ramp 25°C/min to 300°C (Hold 3 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range:

      
       35–400.
      
    • Solvent Delay: 3.0 min.

Workflow Sample Sample (Hexane) GC GC Separation (DB-5MS Column) Sample->GC Injection EI EI Source (70 eV) GC->EI Elution (2-Br < 3-Br) Quad Quadrupole Filter EI->Quad Ionization Detector Detector (EM) Quad->Detector m/z Separation Data Data Analysis (Isotope Pattern) Detector->Data Signal

Figure 2: GC-EI-MS Analytical Workflow for Brominated Thiophenes.

References

  • NIST Chemistry WebBook. Mass spectrum of 2-Bromothiophene (Electron Ionization). National Institute of Standards and Technology.[2][3][4][5][6] Link

  • Rabalais, J.W., et al. (1972). The high resolution electron spectra of thiophene, 2-bromothiophene and 3-bromothiophene.[7] International Journal of Mass Spectrometry and Ion Physics.

  • BenchChem. Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods.Link

  • Organic Syntheses. 3-Bromothiophene Preparation and Analysis. Org.[8][9] Synth. 1968, 48, 100. Link

  • Cai, S.S., & Syage, J.A. (2006).Comparison of APPI and APCI for the analysis of non-polar compounds. Journal of Chromatography A. (Contextual support for APPI selection).

Sources

Comparative Guide: HPLC Method Development for 4-Bromo-3-cyanothiophene-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-cyanothiophene-2-carboxylic acid is a critical intermediate in the synthesis of thiophene-based pharmaceuticals. Its purity analysis presents specific chromatographic challenges:

  • Acidity: The carboxylic acid moiety (pKa ~3.5) necessitates strict pH control to prevent peak tailing and retention time shifts.

  • Structural Isomerism: Regioisomers (e.g., 3-bromo-4-cyanothiophene-2-carboxylic acid) and decarboxylated degradants (4-bromo-3-cyanothiophene) often co-elute on standard alkyl phases.

This guide compares a Standard C18 Method against an Optimized Core-Shell Phenyl-Hexyl Method . The data demonstrates that exploiting


 interactions via phenyl-hexyl stationary phases significantly improves the resolution of critical isomeric impurities compared to hydrophobic interaction alone.

Method Development Logic

The following decision tree outlines the scientific rationale used to select the optimized conditions.

MethodDevelopment Start Analyte: 4-Bromo-3-cyanothiophene-2-carboxylic acid AcidCheck Functional Group Analysis (Carboxylic Acid, pKa ~3.5) Start->AcidCheck pH_Decision pH Control Required Target pH < 2.5 (Suppressed Ionization) AcidCheck->pH_Decision Prevent Ionization Selectivity Selectivity Challenge Separating Regioisomers & Aromatics pH_Decision->Selectivity Column_Choice Stationary Phase Selection Selectivity->Column_Choice C18 Option A: C18 (Hydrophobic Interaction Only) Risk: Co-elution of isomers Column_Choice->C18 Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi Interaction) Benefit: Orthogonal Selectivity Column_Choice->Phenyl

Fig 1. Method Development Decision Tree highlighting the shift from hydrophobic-only separation to mixed-mode interactions.

Comparative Study: C18 vs. Phenyl-Hexyl

The Challenge: Isomer Resolution

Standard C18 columns rely on hydrophobicity (Van der Waals forces).[1] Since the target molecule and its regioisomers have identical molecular weights and similar lipophilicity (LogP), C18 often fails to resolve them fully.

The Solution: Phenyl-Hexyl phases introduce


 stacking interactions . The electron-withdrawing cyano (-CN) and bromo (-Br) groups on the thiophene ring alter the electron density of the 

-system. The Phenyl-Hexyl phase can discriminate between these subtle electronic differences, providing "orthogonal" selectivity.
Representative Performance Data

The following data compares the separation of the target analyte from its critical impurity, Des-carboxy degradant (4-bromo-3-cyanothiophene) .

ParameterMethod A: Standard C18Method B: Core-Shell Phenyl-HexylImprovement
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)Higher Efficiency
Buffer 0.1% Formic Acid (pH ~2.7)10mM Phosphate Buffer (pH 2.5)Better Peak Shape
Resolution (

)
1.4 (Marginal Separation)3.8 (Baseline Separation) +171%
Tailing Factor (

)
1.351.08 Closer to Symmetry
Theoretical Plates (

)
~8,500~22,000Sharper Peaks

Key Insight: The switch to Phosphate buffer (Method B) significantly reduces peak tailing for the carboxylic acid compared to Formic acid (Method A), as phosphate effectively masks silanol interactions on the silica surface.

Detailed Experimental Protocols

Method B: The "Gold Standard" Protocol (Recommended)

This method is optimized for Purity and Assay testing where UV detection is used.

1. Reagents & Preparation
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

Buffer Preparation (10 mM Phosphate, pH 2.5):

  • Dissolve 1.36 g of

    
     in 950 mL of water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (dropwise).

  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane.

2. Chromatographic Conditions
ParameterSetting
Column Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm
Mobile Phase A 10 mM Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp 35°C
Injection Vol 5.0 µL
Detection UV @ 254 nm (Thiophene absorption max)
3. Gradient Program
Time (min)% Mobile Phase BComments
0.05Initial equilibration
10.060Linear gradient to elute main peak
12.095Wash step to elute lipophilic dimers
14.095Hold wash
14.15Return to initial
18.05Re-equilibration

Mechanism of Action

Understanding why the method works ensures robust troubleshooting.

InteractionMechanism Analyte Analyte: 4-Bromo-3-cyanothiophene-2-COOH (Electron Deficient Ring) C18_Phase C18 Phase: Hydrophobic Interaction Only (Weak Selectivity for Isomers) Analyte->C18_Phase Van der Waals Phenyl_Phase Phenyl-Hexyl Phase: 1. Hydrophobic Interaction 2. Pi-Pi Stacking (Selectivity Driver) Analyte->Phenyl_Phase Pi-Pi + VdW Result_C18 Result: Broad Peaks, Co-elution C18_Phase->Result_C18 Result_Phenyl Result: Sharp Peaks, Isomer Separation Phenyl_Phase->Result_Phenyl

Fig 2. Mechanistic comparison of stationary phase interactions.

Troubleshooting Guide
  • Peak Tailing: If

    
    , ensure the buffer pH is strictly 
    
    
    
    . At pH > 3.0, the carboxylic acid begins to ionize, interacting with residual silanols.
  • Loss of Resolution: If the critical pair (Acid vs. Decarboxylated) merges, lower the initial %B (start at 2% or 3%) or lower the column temperature to 25°C to enhance retention.

References

  • Sielc Technologies. (2018).[2] Separation of Thiophene-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 3-Bromothiophene Analysis. Retrieved from

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-thiophenecarboxylic acid Product Specification. Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 3-Cyanothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 3-cyanothiophene derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the structure-property relationships that govern the light-absorbing characteristics of these versatile heterocyclic compounds.

Introduction

3-Cyanothiophene is a pivotal heterocyclic building block, widely utilized in the synthesis of pharmaceuticals and functional organic materials. Its thiophene core, combined with the electron-withdrawing cyano group, provides a unique electronic scaffold that can be fine-tuned through chemical modification. Understanding the ultraviolet-visible (UV-Vis) absorption properties of 3-cyanothiophene derivatives is crucial for applications ranging from the development of novel chromophores for bioimaging and sensing to the design of organic semiconductors for electronic devices. This guide offers a comparative analysis of how substituents on the thiophene ring influence the UV-Vis absorption spectra, supported by experimental and theoretical data.

Theoretical Background: Understanding the Electronic Transitions in 3-Cyanothiophene

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like 3-cyanothiophene derivatives, these transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of maximum absorption (λmax).

The thiophene ring is an electron-rich aromatic system. The introduction of a cyano (-CN) group at the 3-position significantly influences its electronic structure. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects, which generally leads to a lowering of the LUMO energy level.

The absorption properties of 3-cyanothiophene derivatives can be further modulated by introducing additional substituents at the 2, 4, and 5-positions of the thiophene ring. The nature and position of these substituents dictate the extent of the change in the HOMO-LUMO gap:

  • Electron-Donating Groups (EDGs) such as amino (-NH2), and alkoxy (-OR) groups, tend to raise the HOMO energy level. This leads to a smaller HOMO-LUMO gap and a shift of the λmax to longer wavelengths (a bathochromic or red shift).

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or additional cyano (-CN) groups, tend to lower the LUMO energy level further. This can also lead to a smaller HOMO-LUMO gap and a bathochromic shift, especially when paired with a donor group, creating a "push-pull" system that enhances intramolecular charge transfer (ICT).

Theoretical calculations, such as those performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting and understanding these electronic transitions. For instance, computational studies on 2-cyanothiophene and 3-cyanothiophene have provided insights into their simulated UV-Vis spectra, helping to rationalize the observed experimental data.[1]

Comparative Analysis of UV-Vis Absorption Properties

Substituent Effects at the 2-Position: An Experimental Case Study

A study by Al-Etaibi et al. provides valuable experimental data on a series of 2-substituted-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophenes, including a derivative with a cyano group at the 2-position.[2] While these are complex molecules, the data allows for a direct comparison of the electronic effect of a cyano group relative to other substituents in a consistent molecular framework.

Substituent at 2-positionλmax (nm) in Methanolλmax (nm) in Chloroformλmax (nm) in DMF
-COCH3500508646
-COPh502512654
-COOEt498506638
-CN 486 502 626

Data extracted from Al-Etaibi et al., 2021.[2]

From this data, it is observed that the introduction of a cyano group at the 2-position results in a lower absorption maximum (a hypsochromic or blue shift) compared to the acetyl, benzoyl, and ethoxycarbonyl substituents in all three solvents.[2] This suggests that in this particular molecular system, the cyano group's influence on the electronic transitions differs from the other carbonyl-containing electron-withdrawing groups.

Positional Isomerism: 2-Cyanothiophene vs. 3-Cyanothiophene

The position of the cyano group on the thiophene ring has a profound impact on the electronic properties. Theoretical studies comparing 2-cyanothiophene and 3-cyanothiophene provide insight into these differences.[1] Generally, a substituent at the 2-position of the thiophene ring has a stronger influence on the electronic structure due to more effective conjugation with the sulfur atom. This often leads to a more significant perturbation of the HOMO and LUMO energy levels compared to substitution at the 3-position. As a result, 2-cyanothiophene and 3-cyanothiophene are expected to exhibit different λmax values, with the 2-substituted isomer often showing a longer wavelength of maximum absorption.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, such as donor-acceptor substituted thiophenes.

  • Positive Solvatochromism (Bathochromic Shift): Occurs when the excited state is more polar than the ground state. More polar solvents will stabilize the excited state to a greater extent, reducing the energy gap and causing a red shift in the λmax.

  • Negative Solvatochromism (Hypsochromic Shift): Occurs when the ground state is more polar than the excited state. More polar solvents will preferentially stabilize the ground state, increasing the energy gap and leading to a blue shift in the λmax.

The data for the 2-cyano-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene shows a dramatic positive solvatochromism, with the λmax shifting from 486 nm in methanol to 626 nm in the highly polar solvent DMF.[2] This indicates a substantial increase in the dipole moment of the molecule upon electronic transition, characteristic of a strong intramolecular charge transfer character.

Experimental Protocol: Measurement of UV-Vis Absorption Spectra

The following is a generalized, step-by-step protocol for obtaining the UV-Vis absorption spectrum of a 3-cyanothiophene derivative.

1. Materials and Equipment:

  • 3-Cyanothiophene derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble and that does not absorb in the spectral region of interest.

  • Stock Solution Preparation: Accurately weigh a small amount of the 3-cyanothiophene derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 a.u.). A typical concentration for the working solution is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Baseline Correction: Place the blank cuvette in both the sample and reference beams of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), calculate the molar absorptivity (ε).

Visualizations

Below are diagrams illustrating key concepts discussed in this guide.

Caption: Influence of substituents on the λmax of 3-cyanothiophene.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solution Stock->Working Setup Spectrophotometer Setup Working->Setup Baseline Baseline Correction Setup->Baseline Acquire Acquire Spectrum Baseline->Acquire lambda_max Determine λmax Acquire->lambda_max epsilon Calculate Molar Absorptivity (ε) lambda_max->epsilon

Caption: Experimental workflow for UV-Vis absorption analysis.

Conclusion

The UV-Vis absorption properties of 3-cyanothiophene derivatives are highly sensitive to the nature and position of substituents on the thiophene ring, as well as the solvent environment. Electron-donating groups generally induce a bathochromic shift by raising the HOMO energy level, while the effect of electron-withdrawing groups can be more complex, often leading to significant red shifts in donor-acceptor systems due to enhanced intramolecular charge transfer. The pronounced solvatochromism observed in many of these derivatives underscores the importance of considering the solvent environment when characterizing their photophysical properties.

While this guide provides a foundational understanding based on available data, there is a clear need for more systematic experimental studies on a wider range of simple 3-cyanothiophene derivatives to build a comprehensive and predictive model of their structure-property relationships. Such studies will undoubtedly accelerate the rational design of novel 3-cyanothiophene-based materials for a diverse array of scientific and technological applications.

References

  • Simbizi, R., Gahungu, G., & Nguyen, M. T. (2020). Molecular structure, IR, Raman and UV–VIS spectra of 2-cyanothiophene and 3-cyanothiophene: A comparative quantum chemical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118393. [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & Gaffer, H. E. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substitutedthiophene Dyes. Materials Science Forum, 1022, 85-95. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3-cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Bromo-3-cyanothiophene-2-carboxylic acid is a high-value, multi-functionalized heterocyclic building block commonly employed in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and advanced agrochemicals.

Its structure combines three distinct functional groups—a carboxylic acid (corrosive/irritant), a nitrile (toxic/reactive), and a bromine substituent (lipophilic/heavy)—on a thiophene core. This specific substitution pattern necessitates a handling protocol that goes beyond standard organic acid safety, addressing risks of potential cyanide liberation under extreme conditions and high skin permeability.

Key Safety Directive: Treat this compound as a High-Potency Irritant with Acute Toxicity potential. All manipulations must occur within a certified chemical fume hood.

Hazard Identification & GHS Classification

Based on Structure-Activity Relationships (SAR) of analogous halogenated cyanothiophenes.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.WARNING
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.WARNING
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.WARNING

Critical Chemical Incompatibilities:

  • Strong Oxidizers: Risk of fire and release of toxic fumes (NOx, SOx, Br2).

  • Strong Acids/Bases: Hydrolysis of the nitrile group (

    
    ) can occur at elevated temperatures or extreme pH, potentially releasing ammonia or trace hydrogen cyanide (HCN) if acidified improperly.
    
  • Reducing Agents: Incompatible with the bromine moiety.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for direct handling of functionalized thiophenes in solution due to rapid permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are inadequate for fine powders that can drift behind lenses. Goggles provide a seal against acidic dust.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) OR Laminate (Silver Shield) if in solution.Thiophene derivatives can permeate thin nitrile. Double gloving increases breakthrough time. Laminate gloves are required if dissolved in DCM or THF.
Respiratory Engineering Control Primary: Fume Hood.Backup: N95/P100 Respirator (only if outside hood).The solid is likely a respiratory irritant. Do not rely on masks; contain the source.
Body Lab Coat (Buttoned) + Tyvek Sleeves Protects wrists/forearms during weighing and transfer, bridging the gap between glove and coat.

Operational Handling Protocol

Phase 1: Receipt & Storage
  • Inspection: Verify bottle integrity upon receipt. Check for yellowing/discoloration (sign of debromination or oxidation).

  • Storage Conditions:

    • Temperature: Refrigerate (

      
      ) to maintain purity.
      
    • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

    • Light: Protect from light (amber glass or foil-wrapped). Brominated compounds are photosensitive.

Phase 2: Weighing & Transfer
  • Static Control: Halogenated organic solids are prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

  • Containment: Weigh strictly inside a fume hood. If the balance is draft-sensitive, use a static-dissipative weighing funnel or a localized powder enclosure.

  • Solvent Selection: When dissolving, add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent "bumping" of acidic vapors.

Phase 3: Reaction Setup
  • Venting: If the reaction involves heating with strong acids, the exhaust must be scrubbed or vented directly to a high-efficiency hood exhaust to capture any potential hydrolysis byproducts.

  • Quenching: Do not quench reaction mixtures containing this compound directly into strong acid without cooling, as this minimizes the risk of volatile nitrile hydrolysis.

Emergency Response & Spill Logic

Immediate First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids. Seek medical attention (acidic burn risk).

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption of the thiophene.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Spill Cleanup Decision Tree

See Diagram 2 below for visual logic.

  • Isolate: Evacuate immediate area.

  • Protect: Don full PPE (Double gloves, Goggles).

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) then scoop.

    • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Neutralize: Wipe area with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize carboxylic acid residues.

Waste Disposal Strategy

Compliance with RCRA (USA) and local regulations is mandatory.

Waste StreamClassificationLabeling Instructions
Solid Waste Hazardous Chemical Waste"Solid, Toxic, Organic. Contains: Brominated Cyanothiophene Acid."
Liquid Waste Halogenated Organic"Halogenated Solvent Waste. Contains Nitriles.[1][2][3][4] pH < 7."[5]
Contaminated Debris Hazardous DebrisBag separately (gloves, towels). Do not place in regular trash.

Critical Note: Do not mix with "Cyanide Waste" (inorganic cyanides like NaCN) unless specified by your EHS, as the disposal treatment (bleach oxidation) differs for organic nitriles.

Visualized Workflows

Figure 1: Safe Handling Lifecycle

A closed-loop system for minimizing exposure during synthesis.

HandlingLifecycle Receipt Receipt & Inspection (Check Seal/Color) Storage Storage (2-8°C, Dark, Inert) Receipt->Storage Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Acclimatize Reaction Reaction Setup (Inert Atm, Scrubbing) Weighing->Reaction Transfer Quench Quench/Workup (Cooling required) Reaction->Quench Waste Disposal (Halogenated Organic) Quench->Waste Byproducts

Caption: Operational lifecycle ensuring containment from storage through disposal.

Figure 2: Spill Response Logic

Decision matrix for immediate spill remediation.

SpillLogic Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid Cover with Wet Pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb (Vermiculite) Do NOT use Sawdust Liquid->ActionLiquid Clean Bicarb Wash (Neutralize Acid) ActionSolid->Clean ActionLiquid->Clean Dispose Tag as Halogenated Organic Waste Clean->Dispose

Caption: Step-by-step decision tree for managing dry vs. wet spills safely.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-thiophenecarboxylic acid. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Cyanothiophene-2-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thiophene-2-carboxylic acid derivatives. Retrieved from

  • Massachusetts Institute of Technology (MIT) EHS. (2025). Standard Operating Procedure: Handling Halogenated Solvents and Organic Acids. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.